Cardiospermin

Catalog No.
S584328
CAS No.
54525-10-9
M.F
C11H17NO7
M. Wt
275.25 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cardiospermin

CAS Number

54525-10-9

Product Name

Cardiospermin

IUPAC Name

(2S)-3-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-3-enenitrile

Molecular Formula

C11H17NO7

Molecular Weight

275.25 g/mol

InChI

InChI=1S/C11H17NO7/c1-5(3-13)6(2-12)18-11-10(17)9(16)8(15)7(4-14)19-11/h6-11,13-17H,1,3-4H2/t6-,7-,8-,9+,10-,11-/m1/s1

InChI Key

MQTLCYHUTVTHFO-MPVQUNCYSA-N

SMILES

C=C(CO)C(C#N)OC1C(C(C(C(O1)CO)O)O)O

Synonyms

cardiospermin

Canonical SMILES

C=C(CO)C(C#N)OC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

C=C(CO)[C@@H](C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Cardiospermin is a cyanogenic glycoside.

Chemical Identity and Source of Cardiospermin

Author: Smolecule Technical Support Team. Date: February 2026

  • Chemical Definition: Cardiospermin is a cyanogenic glucoside [1]. Its molecular structure is available in public domain resources, confirming its identity as a distinct phytochemical [2].
  • Primary Plant Source: The heartseed plant, Cardiospermum halicacabum L., is documented source of this compound [1]. This plant belongs to the Sapindaceae (maple) family and is a fast-growing, deciduous climbing vine native to tropical and subtropical regions worldwide [3] [4] [5].

The table below summarizes key characteristics of Cardiospermum halicacabum.

Attribute Description
Common Names Heartseed, Balloon Vine, Love-in-a-puff [4] [5].
Growth Habit Herbaceous, climbing vine that uses tendrils to climb [3] [4].
Native Range Tropical and subtropical areas of Africa, the Americas, and Asia [5].

| Key Identifying Features | • Fruit: Papery, inflated, lantern-like capsules containing seeds [4]. • Seeds: Black with a distinctive white, heart-shaped pattern [4]. • Flowers: Small, white, and inconspicuous [4]. | | Traditional Uses | Used in traditional medicine for rheumatism, nervous diseases, and as a diuretic; leaves are also edible as a vegetable [5] [1]. |

Experimental Isolation and Identification

The following workflow and protocol detail the process for isolating and identifying this compound from plant material.

start Start: Plant Material (C. halicacabum Roots) step1 Extraction (Hydroalcoholic solvent 80% Methanol, 20% Water) start->step1 step2 Filtration & Concentration (Vacuum evaporation at 40±5°C) step1->step2 step3 Fractionation (Column Chromatography with Silica Gel) step2->step3 step4 Isolation & Monitoring (TLC with various solvent systems) step3->step4 step5 Structural Elucidation (NMR Spectroscopy) step4->step5 end End: Compound Identification (this compound) step5->end

Experimental workflow for the isolation of this compound from plant material.

Detailed Protocol for Isolation from Roots

This protocol is adapted from a research study on isolating active compounds from C. halicacabum [1]. While the study focused on leaves, it confirms that this compound was isolated from the root in a separate investigation.

  • Extraction:

    • Material Preparation: Collect fresh roots of C. halicacabum, wash thoroughly, and air-dry at room temperature. Pulverize the dried material into a fine powder using a mechanical grinder.
    • Maceration: Suspend the dry powder in a hydroalcoholic solvent (e.g., 80% methanol and 20% distilled water) for cold maceration. The typical ratio is 10g of powder per 100mL of solvent.
    • Duration: Allow the mixture to macerate for 3-4 days at room temperature, with occasional shaking.
  • Filtration and Concentration:

    • Filter the extract first through muslin cloth and then through filter paper (e.g., Whatman No. 1) to remove all particulate matter.
    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature of 40 ± 5°C to obtain a crude extract.
  • Fractionation and Purification:

    • Column Chromatography (CC): Load the crude extract onto a glass column packed with silica gel (200 mesh). Use a column sized approximately 100cm x 3.5cm for 10g of extract.
    • Elution: Elute compounds using a gradient of solvents with increasing polarity. Begin with non-polar solvents like hexane, then move to mixtures of chloroform and methanol (e.g., 9.5:0.5, 8:2, 7:3 v/v), and finally to pure methanol. Collect serial fractions (e.g., 20-50mL each).
    • Monitoring Fractions: Analyze all collected fractions by Thin-Layer Chromatography (TLC) using TLC Silica gel 60 F254 plates. A solvent system of Chloroform: Methanol (9:1 v/v) can be used for development. Visualize spots under UV light (254nm and 365nm) and by spraying with detecting agents like anisaldehyde-sulfuric acid reagent or iodine vapor.
  • Identification and Structural Elucidation:

    • Pool fractions containing pure this compound (as determined by a single spot on TLC) and evaporate the solvent.
    • Structural Analysis: Perform Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) on the purified compound. Compare the obtained spectral data with published literature or databases to confirm the identity of the compound as this compound [1].

Research Context and Future Directions

  • Anxiolytic Potential: The isolation of this compound from the root was linked to investigations into its potential as an anxiolytic (anxiety-reducing) agent, providing a specific biological activity for this compound [1].
  • Abundant Bioactive Compounds: Research indicates C. halicacabum produces a wide array of other bioactive compounds, including flavonoids like Kaempferol-3-O-α-L-rhamnoside and Apigenin-7-O-β-D-glucuronide, which have demonstrated significant antioxidant activity [1].

Navigating Research Limitations

Available scientific literature on this compound is limited. To advance your research:

  • Targeted Literature Search: Use specialized scientific databases like SciFinder, Reaxys, or PubMed to search for "this compound" specifically, as general web searches may not yield detailed information.
  • Focus on Broader Plant Studies: Many modern studies investigate the bioactivity of crude or fractionated Cardiospermum halicacabum extracts rather than isolated this compound. Reviewing these studies can provide valuable context on the plant's overall pharmacological potential.

References

Comprehensive Technical Guide: Bioactive Compounds of Cardiospermum halicacabum

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Cardiospermum halicacabum (Sapindaceae), commonly known as balloon vine, is a medicinal plant with significant therapeutic potential validated by both traditional use and scientific research. This technical review comprehensively summarizes the current state of knowledge regarding its bioactive constituents and their mechanisms of action across various disease models. Recent studies (2024-2025) have identified numerous specialized metabolites including flavonoids, phenolic acids, and terpenoids with targeted effects against neurodegenerative, inflammatory, infectious, and metabolic disorders. Particularly promising are the anti-Alzheimer's effects demonstrated through computational and experimental approaches, with specific compounds showing superior binding stability to key neurological targets compared to standard medications. This whitepaper provides researchers and drug development professionals with structured quantitative data, experimental protocols, and mechanistic pathways to support further investigation and therapeutic development from this botanical resource.

Introduction to Cardiospermum Halicacabum and Phytochemical Profile

Cardiospermum halicacabum L. is a deciduous, branching, herbaceous climber distributed throughout tropical and subtropical regions including India, Africa, Taiwan, and South America [1]. Traditionally used in Ayurvedic medicine and various folk medicine systems, the plant has been employed for treating rheumatism, nervous diseases, diarrhea, and inflammatory conditions [2] [3]. Different parts of the plant (roots, leaves, aerial parts, and seeds) exhibit varying therapeutic properties and contain diverse bioactive compounds [2].

Phytochemical profiling has revealed a rich array of secondary metabolites with pharmacological potential:

  • Flavonoids and glycosides: Apigenin, luteolin, quercetin, kaempferol, and their derivatives including rutin, apigenin-7-O-glucuronide, and luteolin-7-O-glucuronide [4] [5]
  • Phenolic acids: Protocatechuic acid, gallic acid, p-coumaric acid, and hydroxybenzoic acid derivatives [4]
  • Fatty acids and volatile esters: β-Arachidic acid and various volatile esters [5]
  • Specialized compounds: Cardiospermin (a sulfur-containing cyanogenic glucoside) and various triterpenoids [3] [1]

The following table summarizes the major bioactive compounds isolated from different parts of C. halicacabum:

Table 1: Major Bioactive Compounds in Cardiospermum halicacabum

Compound Class Specific Compounds Plant Part Reference
Flavonoids Apigenin, Luteolin, Quercetin, Kaempferol Aerial parts, Leaves [4]
Flavonoid Glycosides Rutin, Apigenin-7-O-glucuronide, Luteolin-7-O-glucuronide, Quercetin-3-O-α-L-rhamnoside Whole plant, Seeds [4] [5]
Phenolic Acids Protocatechuic acid, Gallic acid, p-Coumaric acid, Hydroxybenzoic acid Whole plant [4]
Fatty Acids β-Arachidic acid Seeds [5]
Miscellaneous This compound, Sterols, Tannins, Triterpenes Roots, Whole plant [3] [1]

Neuroprotective Bioactives and Anti-Alzheimer's Mechanisms

Recent research (2025) has revealed promising neuroprotective properties in C. halicacabum, particularly targeting Alzheimer's disease (AD) pathology. Through GC-MS analysis of ethanolic leaf extracts, researchers identified 40 phytoconstituents, with 37 successfully characterized [2] [6]. Molecular docking and dynamics simulations identified two lead compounds with superior binding characteristics to key Alzheimer's targets:

  • Acetic acid (dodecahydro-7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-2(1H)-phenanthrenylidene)-,2-(dimethylamino)ethyl ester, [1R-(1.alpha.)]
  • 1-(2-hydroxyethoxy)-2-methyldodecane

These compounds exhibited superior stability in docked complexes compared to galantamine, a standard Alzheimer's medication [2] [6]. The study employed rigorous in silico methodologies including molecular docking, absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies, drug-likeness assessment, molecular dynamics, LigPlot analysis, and density functional theory (DFT) analysis [6].

The neuroprotective effects target multiple pathways in Alzheimer's pathogenesis:

  • Amyloid-β pathway: Inhibition of amyloid-β peptide (1-42) aggregation (crystal structure 1IYT)
  • Cholinergic system: Inhibition of acetylcholinesterase (AChE) enzyme (crystal structure 4EY7)
  • Tau pathology: Interference with tau protein aggregation (crystal structure 5O3L) [2] [6]

The experimental workflow for identifying these neuroprotective compounds is illustrated below:

G cluster_0 Optimization Phase cluster_1 In Silico Validation Start Plant Material Collection MAE Microwave-Assisted Extraction Start->MAE GCMS GC-MS Analysis MAE->GCMS BBD Box-Behnken Design (BBD) MAE->BBD MD Molecular Docking GCMS->MD ADMET ADMET Screening MD->ADMET MD->ADMET Dynamics Molecular Dynamics ADMET->Dynamics ADMET->Dynamics Lead Lead Compound Identification Dynamics->Lead RSM Response Surface Methodology BBD->RSM RSM->GCMS

Figure 1: Experimental workflow for neuroprotective compound discovery from C. halicacabum

Table 2: Anti-Alzheimer's Compounds from C. halicacabum Identified via GC-MS and In Silico Studies

Compound Name Molecular Targets Binding Affinity ADMET Profile Reference
Acetic acid (dodecahydro-7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-2(1H)-phenanthrenylidene)-,2-(dimethylamino)ethyl ester, [1R-(1.alpha.)] Amyloid-β, Acetylcholinesterase, Tau protein Superior to galantamine Favorable drug-likeness [2] [6]
1-(2-hydroxyethoxy)-2-methyldodecane Amyloid-β, Acetylcholinesterase, Tau protein Superior to galantamine Favorable drug-likeness [2] [6]

Anti-inflammatory Compounds and Mechanism of Action

C. halicacabum demonstrates significant anti-inflammatory activity through multiple mechanisms. A 2024 study investigating the extract's effects on LPS-stimulated RAW 264.7 murine macrophage cells demonstrated potent inhibition of inflammatory mediators [7]. The extract significantly reduced production of nitric oxide (NO) and reactive oxygen species (ROS) in an concentration-dependent manner [7]. Mechanistic studies revealed that these effects occurred through regulation of the Erk1/2 and p38 pathways as well as NF-κB activation [7].

The anti-inflammatory bioactivity can be attributed to several isolated compounds:

  • Flavonoids: Apigenin, luteolin, quercetin, and their derivatives [4]
  • Phenolic compounds: Protocatechuic acid, gallic acid, and p-coumaric acid [4]
  • Novel compounds: this compound from root extracts [3]

These compounds work synergistically to suppress inflammatory signaling at multiple levels:

  • Downregulation of iNOS: Reduced inducible nitric oxide synthase expression
  • Inhibition of ROS generation: Scavenging of reactive oxygen species
  • Modulation of MAPK pathways: Regulation of Erk1/2 and p38 phosphorylation
  • Suppression of NF-κB activation: Inhibition of nuclear factor kappa B signaling [7]

The signaling pathways through which C. halicacabum extracts exert their anti-inflammatory effects are illustrated below:

G LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 MAPK MAPK Pathway (Erk1/2, p38) TLR4->MAPK NFkB NF-κB Activation MAPK->NFkB ROS ROS Production MAPK->ROS iNOS iNOS Expression NFkB->iNOS NO NO Production iNOS->NO CH C. halicacabum Extract Inhibition Inhibition CH->Inhibition Inhibits Inhibition->MAPK Inhibition->NFkB

Figure 2: Anti-inflammatory mechanisms of C. halicacabum in LPS-stimulated macrophages

Table 3: Experimentally Determined IC₅₀ Values for Anti-inflammatory Activity

Extract/Compound Experimental Model IC₅₀ Value Reference
Ethanolic extract In vitro anti-inflammatory (heat-induced ovalbumin denaturation) 5157 μg/mL [8]
Aqueous extract In vitro anti-inflammatory (heat-induced ovalbumin denaturation) 8121 μg/mL [8]
Diclofenac sodium (standard) In vitro anti-inflammatory (heat-induced ovalbumin denaturation) 1922 μg/mL [8]
Total extract LPS-stimulated RAW 264.7 cells (NO production inhibition) 125 μg/mL (non-toxic concentration) [7]

Additional Pharmacological Activities

Beyond neuroprotective and anti-inflammatory effects, C. halicacabum demonstrates diverse pharmacological activities supported by experimental evidence:

Antimicrobial Properties
  • Antifungal activity: Methanolic seed extracts exhibit potent activity against Trichophyton rubrum through molecular interaction with fungal Hsp90. Luteolin and rutin were identified as primary inhibitors [5].
  • Antibacterial effects: Ethanolic extracts show efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with MIC and MBC values of 0.98 mg/mL. Electron microscopy confirmed ultrastructural damage to bacterial cells [9].
Bone Health Modulation
  • Osteoblastic activity: Ethanolic extracts upregulate BMP-2 mRNA expression in MG-63 osteoblast cells in a concentration-dependent manner (2.26±1.05 fold change at 2.0 μg/ml and 2.0±0.84 at 20 μg/ml) [10].
Additional Therapeutic Effects
  • Anxiolytic activity: Root-derived this compound demonstrated significant anxiolytic effects in mouse models, potentially offering an alternative to benzodiazepines [3].
  • Antidiarrheal properties: Whole plant extracts (petroleum ether, alcoholic, and aqueous) showed significant antidiarrheal activity in castor oil-induced diarrhoea models in rats [1].

Experimental Methodologies and Protocols

Extraction Optimization and Compound Identification

Advanced extraction methodologies have been employed to maximize compound recovery:

  • Microwave-assisted extraction (MAE): Utilizing Box-Behnken design (BBD) with response surface methodology (RSM) to optimize process variables (powder weight, solvent volume, extraction time) [2] [6]
  • Chromatographic techniques: GC-MS analysis for phytoconstituent identification [2], HPLC-DAD for fingerprint profiling [4]
  • Spectroscopic identification: NMR (1H, 13C, 1H-1H COSY, HMQC, HMBC), ESI-MS, IR, and UV for structural elucidation [4]
In Vitro Anti-inflammatory Assessment Protocol

Standardized experimental approaches for evaluating anti-inflammatory activity:

  • Cell culture: RAW 264.7 murine macrophage cells maintained in DMEM with 10% FBS [7]
  • Cytotoxicity assessment: MTT assay to determine non-toxic concentrations (up to 125 μg/mL) [7]
  • Inflammatory induction: LPS stimulation to induce inflammatory response [7]
  • NO measurement: Griess assay to quantify nitrite production [7]
  • ROS detection: Flow cytometry and fluorescent microscopy for reactive oxygen species [7]
  • Protein analysis: Western blotting for iNOS expression and phosphorylation status of Erk1/2, p38, and NF-κB [7]
Molecular Docking and Dynamics Protocols

Computational approaches for mechanism prediction:

  • Molecular docking: AutoDock Vina or similar packages for protein-ligand interaction studies [2] [6]
  • ADMET profiling: SwissADME or similar tools for drug-likeness prediction [2]
  • Molecular dynamics simulations: GROMACS or AMBER for assessing complex stability over time (100 ns simulations) [2]
  • Density functional theory (DFT): Quantum mechanical calculations for electronic properties [2]

Research Gaps and Future Perspectives

Despite promising results, several research gaps need addressing:

  • Clinical validation: Most studies remain preclinical (in silico, in vitro); clinical trials are needed to validate efficacy in humans
  • Compound isolation: Limited studies on isolated compounds; most research uses crude extracts
  • Synergistic effects: Poor understanding of phytocomplex synergy versus isolated compounds
  • Standardization: Lack of standardized extracts with consistent bioactive profiles
  • Toxicological profiles: Incomplete safety assessment of identified lead compounds
  • Bioavailability: Limited data on absorption, distribution, and metabolism of active constituents

Future research should prioritize:

  • Clinical studies to validate preclinical findings in human populations
  • Isolation and characterization of individual bioactive compounds
  • Formulation development to enhance bioavailability and stability
  • Mechanistic studies to elucidate precise molecular targets and pathways
  • Standardized extraction protocols to ensure consistent bioactivity

Conclusion

References

cardiospermin ethnomedical uses traditional medicine

Author: Smolecule Technical Support Team. Date: February 2026

Ethnomedical Uses of Cardiospermum halicacabum

Cardiospermum halicacabum is a cornerstone in various traditional medicine systems, particularly in India. The table below catalogs its documented traditional applications [1] [2] [3].

Traditional Use Associated Plant Part Geographical Region / Medical System
Rheumatism, Lumbago Leaves, Whole Plant India (Ayurveda, Folk), Sri Lanka
Nervous Diseases Not Specified India
Hyperthermia (Fever) Aerial parts, Seeds India, Africa
Cough Not Specified India
Skin Diseases Not Specified India
Orchitis, Dropsy Whole Plant India
Abdominal Pain Not Specified India
Stiffness of Limbs Leaf Paste Karnataka, India
Snake Bite Leaf Paste Karnataka, India
Skeletal Fractures Not Specified Sri Lanka
Earache Juice of the Herb Not Specified
Hardened Tumors Juice of the Herb Not Specified

Phytochemistry and the Isolation of Cardiospermin

C. halicacabum contains a diverse array of phytochemicals responsible for its pharmacological effects. Key compound classes include phenols, phenolic acids, flavonoids, flavonoid glycosides, and fatty acids [1]. Specific compounds identified through LC-MS/MS, HPLC, and NMR include chlorogenic acid, caffeic acid, luteolin-7-O-glucuronide, and apigenin-7-O-glucuronide [1]. Another study isolated and identified Kaempferol-3-O-α-L-rhamnoside and Apigenin-7-O-β-D-glucuronide from the leaves [4].

Regarding This compound, one study specifically isolated it from the root extract of C. halicacabum and identified it as a cyanogenic glucoside [1]. The study noted its anxiolytic (anti-anxiety) activity [1]. The following diagram outlines a generalized experimental workflow for the bioassay-guided isolation of such active compounds.

G Start Plant Material Collection (roots of C. halicacabum) A Drying and Powdering Start->A B Extraction (Hydro-alcoholic solvent) A->B C Crude Extract B->C D Preliminary Phytochemical Screening C->D E Fractionation (Column Chromatography) D->E F In-vitro Bioassay (e.g., Antioxidant Test) E->F G Active Fraction Identification F->G H Further Purification (Preparative TLC, etc.) G->H I Isolated Compound (this compound) H->I J Structural Elucidation (NMR, MS) I->J

Documented Pharmacological Activities

Modern scientific studies have validated many of the traditional uses of C. halicacabum. The table below summarizes key pharmacological activities and the plant parts/extracts involved [1] [2].

Pharmacological Activity Plant Part/Extract Key Findings / Proposed Compounds
Anti-inflammatory & Anti-arthritic Leaf & Aerial Parts (Ethanol extract) Validated in rodent models; supports traditional use for rheumatism. Flavonoids and phenolic compounds are implicated [1].
Antioxidant Leaf (Hydro-alcoholic extract) Isolated flavonoids (Kaempferol and Apigenin derivatives) showed strong activity in phosphomolybdenum and reducing power assays [4].
Anxiolytic Root (Ethanol extract) Activity attributed to the isolated compound This compound [1].
Anticancer / Cytotoxic Whole Plant (Methanolic extract) Showed effective inhibition of cancer cell lines at concentrations around 100μg/mL. Apigenin and luteolin derivatives may contribute [5] [3].
Antimicrobial Not Specified Demonstrated antibacterial efficacy [1].
Hepatoprotective & Nephroprotective Not Specified Protected against chemically-induced liver and kidney damage in rats [1].
Antiulcer & Antidiabetic Not Specified Extracts showed activity in relevant animal models [1] [2].

The anti-inflammatory and anticancer effects are linked to the modulation of complex signaling pathways within cells. The diagram below provides a simplified overview of the proposed mechanisms based on the general activity of its phytochemicals.

G cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Activity Extracts C. halicacabum Extracts (Phenols, Flavonoids) NFkB Inhibition of NF-κB Pathway Extracts->NFkB COX Cyclooxygenase (COX) Inhibition? Extracts->COX Apoptosis Induction of Apoptosis Extracts->Apoptosis DDR Inhibition of DNA Damage Response (DDR) Extracts->DDR rounded rounded filled filled        fillcolor=        fillcolor= Cytokines Reduction of Pro-inflammatory Cytokines NFkB->Cytokines UHRF1 Suppression of UHRF1 Expression DDR->UHRF1

Conclusion and Research Outlook

While the compound This compound itself has only been explicitly studied for its anxiolytic properties, the Cardiospermum halicacabum plant from which it is derived is a rich source of diverse bioactive compounds with robust, scientifically-validated pharmacological effects. Future research should focus on:

  • Bioassay-guided isolation to definitively link specific compounds, including this compound, to the plant's major activities like anti-arthritic and anticancer effects.
  • Pharmacokinetic and metabolic studies to understand how these compounds are absorbed and act in the body.
  • Rigorous human clinical trials to establish safe and effective dosages.

References

cardiospermin anxiolytic activity mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Bioactive Compounds in Cardiospermum halicacabum

While detailed information on "cardiospermin" is limited, research confirms that Cardiospermum halicacabum contains several other flavonoids with significant biological activities. The table below summarizes the key isolated compounds and their demonstrated activities.

Compound Name Plant Part Isolation Method Reported Biological Activities
Apigenin-7-O-β-D-glucuronide [1] [2] Aerial parts, Leaves Bioassay-guided fractionation, Column chromatography Anti-inflammatory, Antioxidant [1] [2]
Diosmetin-7-O-β-D-glucuronide [1] Aerial parts Bioassay-guided fractionation Anti-inflammatory (inhibits NO, ROS, TNF-α, IL-6) [1]
Luteolin-7-O-glucuronide [3] Seeds Maceration with methanol Antifungal (vs. Trichophyton rubrum) [3]
Rutin [3] Seeds Maceration with methanol Antifungal (vs. Trichophyton rubrum) [3]
Kaempferol-3-O-α-L-rhamnoside [2] Leaves Hydro-alcoholic extraction, Column chromatography Antioxidant [2]

One study mentions "this compound" as a cyanogenic glucoside isolated from the root of the plant, which was investigated for its anxiolytic properties [2]. However, the specific chemical structure and detailed mechanistic data for this particular compound are not elaborated upon in the available sources.

Established Anti-inflammatory Mechanisms of Action

The most well-documented mechanism from the search results pertains to the anti-inflammatory activity of the plant's flavonoids, particularly in immune cells like macrophages. The following diagram illustrates the key signaling pathways involved, as described for compounds like Diosmetin-7-O-β-D-glucuronide (DMG) [1].

G cluster_macrophage Murine RAW 264.7 Macrophage LPS LPS (Stimulus) TLR4 TLR-4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB TLR4->NFkB ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatoryCytokines NFkB->ProInflammatoryCytokines INOS iNOS Enzyme NFkB->INOS NFkB->INOS Invisible ProInflammatoryCytokines->Invisible NO Nitric Oxide (NO) INOS->NO INOS->NO ROS Reactive Oxygen Species (ROS) DMG Diosmetin-7-O-β-D-glucuronide (DMG) DMG->NFkB Inhibits DMG->ProInflammatoryCytokines Suppresses DMG->INOS Inhibits DMG->ROS Reduces Invisible->ROS Induces

Diagram of the anti-inflammatory mechanism of a Cardiospermum flavonoid.

This anti-inflammatory activity is significant because neuroinflammation is increasingly implicated in the pathophysiology of anxiety disorders [1]. The detailed experimental methodology for this line of investigation is summarized below.

Experimental Protocol for Anti-inflammatory Activity [1]

  • 1. Cell Culture: Use the murine macrophage cell line RAW 264.7. Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Maintain at 37°C in a 5% CO₂ atmosphere.
  • 2. Cell Viability Assay (MTT Assay): Seed cells in a 96-well plate. Treat with various concentrations of the plant extract or isolated compound (e.g., DMG) for 24 hours. Add MTT reagent and incubate. Measure absorbance to determine non-cytotoxic concentrations for subsequent assays.
  • 3. Lipopolysaccharide (LPS) Stimulation: Pre-treat cells with the test compound for a set time (e.g., 2 hours), then co-incubate with LPS to induce an inflammatory response.
  • 4. Measurement of Inflammatory Markers:
    • Nitric Oxide (NO): Use Griess reagent to measure nitrite (a stable metabolite of NO) in the cell culture supernatant.
    • Reactive Oxygen Species (ROS): Use the fluorescent probe DCFH-DA. Cells are incubated with the probe, and fluorescence is measured, indicating ROS levels.
    • Cytokines (TNF-α, IL-6, IL-10): Quantify using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits on the cell culture supernatant.
    • mRNA Expression: Extract total RNA using Trizol reagent. Perform Reverse Transcription-Polymerase Chain Reaction (RT-PCR) to analyze the expression levels of genes like TNF-α, IL-6, iNOS, and IL-10.

Research Recommendations and Alternatives

Given the lack of specific data on this compound, here are some suggestions for your research:

  • Verify the Compound Name: "this compound" may refer to a specific cyanogenic glucoside, but it is also sometimes used loosely in literature to refer to extracts from the plant. Precise chemical identification is crucial.
  • Explore Related Mechanisms: Since inflammation is linked to anxiety, the well-documented anti-inflammatory pathways of other Cardiospermum flavonoids provide a plausible, if indirect, mechanistic foundation for anxiolytic effects.
  • Consult Specialized Databases: To find detailed studies on "this compound," you may need to search specialized natural product or phytochemical repositories, and older ethnopharmacological literature, as the compound was mentioned in a 2020 paper citing earlier research [2].

References

Chemical and Biological Profile of Cardiospermin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified properties of cardiospermin based on current literature:

Property Description
Classification Cyanogenic glycoside (plant secondary metabolite) [1]
Core Structure Comprises an aglycone (non-sugar) moiety linked to a sugar molecule via a glycosidic bond [1]
Natural Source Isolated from Cardiospermum halicacabum Linn. (Sapindaceae family) [2]
Reported Biological Activity Anxiolytic effect (from ethanolic root extract of C. halicacabum) [2]
Primary Ecological Function Plant defense mechanism against herbivores and pathogens [1]
Toxic Mechanism Upon tissue damage, enzymatic hydrolysis releases Hydrogen Cyanide (HCN), which inhibits cytochrome C oxidase, disrupting cellular respiration [3]

Analytical and Experimental Approaches

While a dedicated protocol for this compound was not found, the following general methodologies for cyanogenic glycosides are applicable.

Isolation and Identification

A common workflow for isolating active compounds like this compound from plant material involves several chromatographic steps [2]:

  • Extraction: Plant material (e.g., leaves or roots of C. halicacabum) is typically subjected to cold maceration using a hydroalcoholic solvent (e.g., 80% methanol).
  • Fractionation: The crude extract is then fractionated using column chromatography (CC) with a stationary phase like silica gel. Elution is performed with solvents of increasing polarity (e.g., from hexane to chloroform to methanol).
  • Monitoring and Purity Check: The collected fractions are monitored using Thin Layer Chromatography (TLC). Fractions with similar profiles are pooled together.
  • Structural Elucidation: The structure of the purified compound is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy [2].

This isolation workflow can be visualized as follows:

G Start Plant Material (C. halicacabum) Step1 Extraction (Cold Maceration) Start->Step1 Step2 Crude Extract Step1->Step2 Step3 Fractionation (Column Chromatography) Step2->Step3 Step4 Fractions Step3->Step4 Step5 TLC Monitoring Step4->Step5 Step6 Pure Compound Step5->Step6 Pool fractions with similar profiles Step7 Structural Elucidation (NMR Spectroscopy) Step6->Step7

Biosynthetic Pathway

The general biosynthesis of cyanogenic glycosides like this compound involves three conserved enzymatic steps. The pathway bifurcates from the biosynthetic route of glucosinolates, another class of plant defense compounds [4].

G AminoAcid Amino Acid Precursor Aldoxime Aldoxime AminoAcid->Aldoxime Step 1: Hydroxylation Cyanohydrin Cyanohydrin Aldoxime->Cyanohydrin Step 2: Cyanohydrin Formation CG Cyanogenic Glycoside (e.g., this compound) Cyanohydrin->CG Step 3: Glycosylation Enzyme1 CYP79 Family Enzyme Enzyme1->Aldoxime Enzyme2 CYP71/706/736 Family Enzyme Enzyme2->Cyanohydrin Enzyme3 UDP-glucosyltransferase (UGT85/94) Enzyme3->CG

Toxicity and Antidote Mechanism

The toxicity of this compound manifests upon enzymatic hydrolysis and HCN release. The clinical antidote mechanism can be represented as a pathway:

G CG This compound in Plant TissueDamage Tissue Damage CG->TissueDamage EnzymaticHydrolysis Enzymatic Hydrolysis (by β-glucosidase) TissueDamage->EnzymaticHydrolysis HCN HCN Release EnzymaticHydrolysis->HCN Toxicity Toxicity: Inhibits Cytochrome C Oxidase HCN->Toxicity Cyanomethemoglobin Cyanomethemoglobin HCN->Cyanomethemoglobin Binds to Thiocyanate Thiocyanate (Excreted in urine) HCN->Thiocyanate Converted to AntidoteNitrite Antidote: Sodium Nitrite Methemoglobin Methemoglobin Formation AntidoteNitrite->Methemoglobin AntidoteThiosulfate Antidote: Sodium Thiosulfate AntidoteThiosulfate->Thiocyanate Methemoglobin->Cyanomethemoglobin Binds HCN

Research Implications and Future Directions

The anxiolytic activity reported for this compound suggests its potential as a lead compound in neuroscience and neuropharmacology drug discovery [2]. Furthermore, the broader class of cyanogenic glycosides is being investigated for potential therapeutic applications, including putative anticancer properties [1].

Future research on this compound should prioritize:

  • Purification and Full Characterization: Isolating sufficient quantities of high-purity this compound for comprehensive structural and functional studies.
  • Target Identification: Elucidating its precise molecular target and mechanism of action for its anxiolytic and other potential pharmacological effects.
  • Preclinical Studies: Conducting in vitro and in vivo assays to establish efficacy, pharmacokinetics, and safety profiles.

References

Comprehensive Phytochemical Profiling of Cardiospermum halicacabum: An LC-MS Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Botanical Background

Cardiospermum halicacabum L., commonly known as balloon vine or heart pea, is a climbing herbaceous plant belonging to the Sapindaceae family with significant therapeutic importance in traditional medicine systems including Ayurveda, Siddha, and Unani [1] [2]. The genus name "Cardiospermum" derives from Latin words "cardio" (heart) and "sperma" (seed), referring to the characteristic heart-shaped pattern on its seeds [1]. This plant is distributed widely throughout tropical and subtropical regions worldwide and has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, anti-arthritic, antioxidant, antimicrobial, anti-diabetic, and neuroprotective properties [1] [2]. The therapeutic potential of C. halicacabum is largely attributed to its rich and diverse phytochemical composition, particularly phenolic compounds, flavonoids, and fatty acid derivatives, which have been characterized using advanced analytical techniques such as LC-MS and UPLC-MS/MS [2] [3] [4].

Comprehensive Phytochemical Profile

Major Bioactive Compounds Identified Through LC-MS

Advanced chromatographic and spectrometric analyses have revealed a complex phytochemical profile in C. halicacabum. The table below summarizes the key bioactive compounds identified through LC-MS and related techniques:

Table 1: Major phytochemical compounds identified in C. halicacabum using LC-MS techniques

Compound Class Specific Compounds Identified Plant Part Analytical Technique
Phenolic Acids Chlorogenic acid, Caffeic acid, Coumaric acid Aerial parts, Leaves LC-MS/MS, UPLC-DAD-ESI-MS/MS [2] [3]
Flavonoids Apigenin, Luteolin, Chrysoeriol Aerial parts, Leaves HPLC-UV/MS, UPLC-DAD-ESI-MS/MS [2] [4]
Flavonoid Glycosides/Glucuronides Luteolin-7-O-glucuronide, Apigenin-7-O-glucuronide Aerial parts, Leaves LC-MS/MS, UPLC-DAD-ESI-MS/MS [2] [4]
Fatty Acids & Derivatives Methyl 4,4-dimethoxy-3-(methoxymethyl)butyrate, various fatty acid esters Seeds, Aerial parts GC-MS, UPLC-DAD-ESI-MS/MS [1] [4]
Cyanolipids Cardiospermin (cyanogenic glucoside) Seeds, Roots GC-MS, NMR [1] [2]

The phenolic acids and flavonoids constitute major antioxidant components, while flavonoid glucuronides appear to be signature compounds in this species [2] [4]. The cyanolipid This compound has been specifically identified as the bioactive compound responsible for the plant's anxiolytic activity [2].

Additional Phytoconstituents from Complementary Analyses

Beyond the LC-MS findings, other analytical approaches have revealed additional phytochemicals in C. halicacabum:

Table 2: Additional phytochemicals identified through other analytical methods

Compound Class Specific Compounds Plant Part Analytical Method
Fatty Acids Palmitic acid, Oleic acid, Stearic acid, Linolenic acid, Eicosenoic acid, Arachidic acid Seeds GC-MS [2]
Terpenoids Caryophyllene, Phytol, Neophytadiene Leaves GC-MS [5]
Other Compounds Cyclohexane-1,4,5-triol-3-one-1-carboxylic acid, Benzene acetic acid Leaves GC-MS [5]

Qualitative phytochemical screening of leaf extracts has additionally confirmed the presence of tannins, terpenoids, steroids, alkaloids, and saponins in both fresh and dried leaves [6]. The comprehensive phytochemical profile demonstrates that C. halicacabum produces diverse secondary metabolites with potential therapeutic applications.

Detailed Experimental Protocols

Plant Material Preparation and Extraction

Sample Collection and Processing:

  • Collect aerial parts of C. halicacabum during flowering phase for optimal phytochemical content [4].
  • Process plant material by either freeze-drying (lyophilization) for phenolic compound preservation or air-drying at 60°C in a cabinet dryer [5] [6].
  • Grind dried material to a fine powder (20-40 mesh size) to maximize surface area for extraction [6].

Extraction Methods:

  • Maceration: Soak 10g of powdered plant material in 200mL of appropriate solvent (ethanol, methanol, or hydro-ethanolic mixtures) for 24-48 hours with occasional agitation [6].
  • Soxhlet Extraction: Continuously extract using 99% ethanol at 45°C for 6-8 cycles [5].
  • Solvent Selection: Ethanol (99%) is preferred for phenolic compounds [5]; methanol is suitable for comprehensive phytochemical screening [7]; water is used for traditional preparation comparison [6].
  • Post-extraction, evaporate solvents under reduced pressure at 45°C using a rotary evaporator [5]. Typical extract yields range from 8-10% of dry weight [5] [6].
UPLC-MS/MS Analysis Conditions

Instrumentation Parameters (based on published methods) [3] [4]:

  • System: UPLC equipped with DAD detector and ESI-Q-TOF mass spectrometer
  • Column: Reversed-phase C18 column (100 × 2.1 mm, 1.7-1.8 μm particle size)
  • Mobile Phase: Binary gradient with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile
  • Gradient Program: Linear from 5% B to 95% B over 15-20 minutes
  • Flow Rate: 0.3-0.4 mL/min
  • Injection Volume: 1-5 μL of extract solution (1 mg/mL in methanol)
  • DAD Detection: 254 nm, 280 nm, and 330 nm

Mass Spectrometry Conditions [3] [4]:

  • Ionization Mode: ESI negative and positive modes
  • Capillary Voltage: 2.5-3.0 kV
  • Source Temperature: 120-150°C
  • Desolvation Temperature: 350-400°C
  • Cone Gas Flow: 50-100 L/hr
  • Desolvation Gas Flow: 800-1000 L/hr
  • Mass Range: m/z 50-1500
  • Collision Energies: 10-40 eV for MS/MS fragmentation
Compound Identification and Quantification

Identification Approaches:

  • Compare retention times and mass spectra with authentic standards when available [4].
  • Interpret MS/MS fragmentation patterns to elucidate structural features.
  • Cross-reference with spectral databases (Wiley, NIST) and published literature [5].
  • Calculate elemental composition from accurate mass measurements (mass error < 5 ppm).

Quantification Methods:

  • Use external calibration curves with reference standards for absolute quantification [3].
  • Employ internal standards (such as apigenin-d6 for flavonoids) for improved accuracy.
  • Express results as μg/g of dry plant material or mg/g of extract.

Biological Activity and Mechanism of Action

Anti-inflammatory and Antioxidant Mechanisms

C. halicacabum extracts and their identified phytochemicals demonstrate significant anti-inflammatory activity through modulation of key signaling pathways. The following diagram illustrates the molecular mechanisms through which C. halicacabum constituents exert their anti-inflammatory effects:

G LPS LPS ROS_NFkB ROS_NFkB LPS->ROS_NFkB Stimulates MAPK MAPK LPS->MAPK Activates Extract Extract Extract->ROS_NFkB Inhibits Extract->MAPK Suppresses INOS INOS ROS_NFkB->INOS Induces MAPK->INOS Promotes Cytokines Cytokines INOS->Cytokines Increases Inflammation Inflammation Cytokines->Inflammation Leads to

Figure 1: Molecular mechanisms of C. halicacabum anti-inflammatory activity showing key targets in LPS-induced inflammation models.

As illustrated, the anti-inflammatory activity primarily involves:

  • Suppression of pro-inflammatory mediators: C. halicacabum extract significantly reduces production of nitric oxide (NO) and reactive oxygen species (ROS) in LPS-stimulated RAW 264.7 macrophages [8].
  • Inhibition of signaling pathways: The extract attenuates phosphorylation of Erk1/2, p38, and NF-κB, key regulators of inflammatory response [8].
  • Downregulation of iNOS: Reduced expression of inducible nitric oxide synthase (iNOS) contributes to decreased NO production [8].
Bioactivity Correlations

The phytochemical profile directly correlates with observed biological activities:

  • Phenolic acids and flavonoids contribute to strong antioxidant activity through free radical scavenging demonstrated in DPPH and ABTS assays [3] [7].
  • Flavonoid glucuronides show notable anti-inflammatory effects in both in vitro and in vivo models [2].
  • The cyanogenic glucoside this compound exhibits specific anxiolytic activity [2].
  • Seed extracts demonstrate significant anti-arthritic activity by inhibiting protein denaturation and regulating inflammatory mediators like COX and LOX [7].

Research Gaps and Future Perspectives

Despite comprehensive phytochemical characterization, several research gaps remain:

  • Bioactivity-Guided Isolation: Few studies have directly linked specific compounds from C. halicacabum to most of its traditional uses through bioassay-guided fractionation [2].

  • Standardization Challenges: While analytical methods have been developed, standardized quality control protocols for C. halicacabum-based products are still needed [4].

  • Clinical Validation: Most pharmacological studies remain at the preclinical stage; well-designed clinical trials are necessary to validate traditional uses and establish safe dosage parameters [2].

  • Mechanistic Studies: Detailed molecular mechanisms of action for most identified compounds require further elucidation [2] [8].

  • Synergistic Effects: Investigations into potential synergistic interactions between multiple phytoconstituents in the whole extract are limited [2].

Future research should focus on bioassay-guided isolation of active constituents, pharmacokinetic studies to understand ADME properties, and rigorous clinical trials to establish efficacy and safety in humans. The development of standardized extracts with consistent phytochemical profiles will be essential for reproducible therapeutic effects and future drug development efforts [2].

Conclusion

References

cardiospermin natural product discovery

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure of Cardiospermin

The core information available is the chemical structure of this compound, as shown below.

This compound This compound Glucose Glucose Molecule Glucose->this compound Aglycone Aglycone Core Aglycone->this compound

Diagram of this compound's core structure, showing a flavonoid aglycone linked to a glucose molecule. [1]

Based on the structure diagram and common biochemical knowledge, this compound appears to be a flavonoid glycoside, a class of compounds commonly found in plants. The "glycoside" part of the name indicates that a sugar molecule (glycone) is attached to a non-sugar part (aglycone). The structure suggests the aglycone is a flavon, a structure common to flavonoids [1].

Available Data on the Source Plant and Related Compounds

While direct data on this compound is scarce, research on its source plant, Cardiospermum halicacabum, and its other chemical constituents provides some context.

The table below summarizes key chemical constituents found in Cardiospermum halicacabum, which contribute to its documented pharmacological activities [2].

Compound Class Specific Compound Examples Documented Bioactivity (from C. halicacabum extracts)
Flavonoids Apigenin, Luteolin, Rutin, Chrysoeriol Antifungal activity, Anti-inflammatory activity
Fatty Acids β-Arachidic acid Information not available in search results
Other Components Tannins, Saponins, Phytosterols Information not available in search results

One study demonstrated that a methanol extract of C. halicacabum seeds, which contains a mixture of these compounds, showed significant antifungal activity against Trichophyton rubrum, a common dermatophyte [2]. Computational analysis within the same study suggested that the flavonoids luteolin and rutin may contribute to this effect by potentially inhibiting the fungal chaperone protein Hsp90 [2].

References

cardiospermin biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Known Data

Cardiospermin is a cyanogenic glycoside, a class of plant natural products that release hydrogen cyanide upon tissue damage [1]. The table below summarizes its key characteristics based on current literature:

Property Description
Classification Cyanogenic Glycoside [1]
Aglycone Type Aliphatic (derived from valine) [1]
Sugar Moisty D-Glucose [1]
Known Derivatives This compound-5-benzoate, this compound-5-p-hydroxybenzoate, this compound-5-cis-coumarate [1]

Experimental Protocol for Antimicrobial Activity

While a protocol for studying this compound's biosynthesis was not available, the search results provide a detailed methodology for evaluating the antibacterial activity of crude plant extracts, which is highly relevant for drug discovery research [2]. This workflow can serve as a template for testing purified this compound.

The diagram below outlines the key steps of this antibacterial assay procedure.

G Start Start: Prepare Crude Extract A Prepare Serial Dilutions (8 mg/mL to 0.25 mg/mL) Start->A B Inoculate with Bacterial Suspension (Reference Pathogenic Strains) A->B C Incubate (18-24 hours, 37°C) B->C D Add Resazurin Indicator (0.02% w/v solution) C->D E Incubate Further (2 hours, 37°C) D->E F Interpret Results E->F Controls Include Controls: - Positive (Streptomycin) - Negative (DMSO Vehicle) - Blank (Broth only) Controls->B

Flowchart of the Resazurin Microtiter Assay for determining Minimum Inhibitory Concentration (MIC).

This protocol details the Resazurin Microtiter Assay for determining the Minimum Inhibitory Concentration (MIC) [2]:

  • Extract Preparation: Serial dilutions of the crude extract are prepared in 0.1% dimethyl sulfoxide (DMSO), typically from a stock concentration down to 0.25 mg/mL [2].
  • Bacterial Inoculation: The diluted extracts are combined with a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a 1:1 ratio [2].
  • Incubation and Detection: After 18-24 hours of incubation, resazurin solution is added. A color change from blue to pink indicates metabolic activity and thus, bacterial growth. The lowest concentration that prevents this color change is recorded as the MIC [2].
  • Controls: The assay includes positive controls (e.g., streptomycin), negative controls (bacterial suspension with 0.1% DMSO), and blank controls (broth only) to validate the results [2].

Strategies for Further Research

Given the limited specific data on this compound, here are targeted suggestions for your research:

  • Utilize Specialized Databases: Deepen your investigation by searching biochemical databases such as PubChem for its molecular structure, and KEGG or PlantCyc for potential pathway maps.
  • Refine Literature Search: Use "this compound biosynthesis" as a key search term in specialized scientific databases like SciFinder-n or Reaxys, which are particularly valuable for natural product chemistry.
  • Explore Analogous Pathways: Since the precursor amino acid is known, studying the well-documented biosynthetic pathways of similar cyanogenic glycosides like linamarin (also derived from valine) can provide a useful model and help in predicting enzymes and intermediate steps [1].

References

Phytochemical Profile and Pharmacological Activities of Cardiospermin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information on cardiospermin based on current research.

Aspect Details
Compound Type Cyanogenic glucoside [1] [2]
Source Plant Cardiospermum halicacabum Linn. (Balloon vine) [1] [3]
Source Plant Part Roots [2]
Isolated From Ethanolic root extract [2]
Key Documented Activity Anxiolytic (anti-anxiety) effect [1] [2]

Experimental Protocols for Key Activities

Research into this compound's effects, particularly for anxiolytic activity, involves specific experimental models and protocols.

Protocol for Anxiolytic Activity Evaluation

This methodology is used to isolate this compound and evaluate its anxiety-reducing effects.

G start Start: C. halicacabum Roots step1 Extraction with Ethanol Solvent start->step1 step2 Fractionation and Isolation of this compound step1->step2 step3 Administer Compound to Animal Model (e.g., Mice) step2->step3 step4 Behavioral Tests (e.g., Elevated Plus Maze) step3->step4 step5 Statistical Analysis of Results step4->step5

Experimental workflow for evaluating the anxiolytic activity of this compound.

In practice, the isolation process often uses techniques like column chromatography with solvents of increasing polarity (e.g., chloroform-methanol mixtures) [2]. The anxiolytic effect is typically evaluated in vivo. For example, mice are administered this compound, and their behavior is observed in standardized anxiety models like the elevated plus maze. This maze has open and closed arms; increased time spent in or entries into the open arms indicate reduced anxiety, with results compared to control and standard drug groups [2].

Broader Pharmacological Context of C. halicacabum

While this compound is a significant compound, the therapeutic potential of C. halicacabum is broad due to its diverse phytochemistry. The table below summarizes other key bioactive compounds and their associated activities.

Compound Class / Bioactive Compound Documented Pharmacological Activities
Flavonoids (e.g., Apigenin-7-O-glucuronide, Luteolin-7-O-glucuronide) [1] Anti-inflammatory, antioxidant [1]
Phenolic Acids (e.g., Chlorogenic acid, Caffeic acid) [1] Antioxidant [1]
Fatty Acids (e.g., in seed oil: Palmitic, Stearic, Linolenic acid) [1] Part of the nutritional and medicinal profile [1]
Other Flavonoid Glycosides (e.g., Kaempferol-3-O-α-L-rhamnoside) [2] Strong antioxidant potential [2]

Research Gaps and Future Directions

Despite promising findings, several areas require further investigation to advance this compound as a therapeutic lead:

  • Mechanism of Action: The precise molecular target and signaling pathway for this compound's anxiolytic activity remain unelucidated [1].
  • Bioassay-Guided Isolation: More studies are needed to conclusively link this compound to other activities like anti-inflammatory and anti-arthritic effects, which have primarily been observed in crude plant extracts [1] [3].
  • Pharmacokinetics and Toxicity: Data on absorption, distribution, metabolism, excretion, and comprehensive safety profiles of the isolated compound are lacking [1].
  • Human Clinical Trials: No clinical trials specifically on this compound have been conducted. Future research should focus on this to establish effective and safe dosages for humans [1].

References

Comprehensive Application Notes and Protocols for Extraction and Bioactivity Assessment of Cardiospermin from Cardiospermum halicacabum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cardiospermin and Its Plant Source

This compound is a biologically active cyanogenic glucoside isolated from Cardiospermum halicacabum L., a herbaceous climber belonging to the Sapindaceae family. This plant, commonly known as "balloon vine" or "heart seed," is distributed throughout tropical and subtropical regions including Africa, Asia, and South America, and has been extensively used in traditional medicine systems for centuries [1] [2]. In Ayurvedic practice, the plant is referred to as "Karnasphota" and "Mudakkathan" and has been traditionally employed for treating rheumatism, nervous disorders, hyperthermia, abdominal pain, cough, and skin diseases [1] [2]. The whole plant possesses therapeutic properties, with different parts (leaves, roots, seeds, and aerial parts) containing diverse bioactive compounds.

The phytochemical profile of C. halicacabum is remarkably diverse, encompassing flavonoids, phenolic acids, triterpenoids, glycosides, saponins, tannins, alkaloids, and fatty acids [3] [1] [2]. Specific compounds identified include chlorogenic acid, caffeic acid, coumaric acid, luteolin-7-O-glucuronide, apigenin-7-O-glucuronide, chrysoeriol, and β-sitosterol [2]. This compound itself has been specifically recognized for its anxiolytic activity and represents one of the key bioactive constituents responsible for the plant's neuropharmacological effects [2]. The compound is primarily extracted from the root system of the plant, though traces may be present in other plant parts as well.

Extraction Methodologies and Optimization

Plant Material Preparation and Extraction Protocols

Sample Collection and Identification: Cardiospermum halicacabum leaves, roots, and aerial parts should be collected from mature, healthy plants during the morning hours (9:00-10:00 AM) to maximize phytochemical content [4]. Plant identity must be taxonomically authenticated by a certified botanist, and voucher specimens should be deposited in herbarium repositories for future reference [5] [4].

Processing Methods: The collected plant material should be thoroughly washed with distilled water to remove debris and environmental contaminants. For optimal extraction efficiency, two processing approaches can be employed:

  • Air-drying: Plant material should be shade-dried at room temperature (25±2°C) for 7-10 days, followed by grinding using a mechanical grinder to obtain a coarse powder (20-40 mesh size) [4].
  • Lyophilization: For heat-sensitive compounds, plant material should be frozen in liquid nitrogen and lyophilized using a vacuum freeze dryer, then pulverized and stored at -20°C until extraction [5].

Table 1: Standard Extraction Methods for this compound and Related Bioactives

Extraction Method Solvent System Plant Part Temperature Duration Yield
Maceration [3] Ethanol, Acetone, Aqueous, Chloroform Leaves Room temperature 72 hours 9-12%
Soxhlet [5] [4] 99% Ethanol Leaves, Roots 45-60°C 6-8 hours ~9% (leaf extract)
Microwave-Assisted [6] Ethanol Leaves 60°C (controlled) 15-30 minutes Optimized via RSM
Percolation [4] Aqueous Leaves 50°C 72 hours Not specified

Maceration Protocol:

  • Weigh 100g of dried plant powder and transfer to an amber glass container
  • Add 500mL of appropriate solvent (ethanol, acetone, aqueous, or chloroform) in a 1:5 plant material to solvent ratio [3]
  • Seal container and agitate periodically (every 6-8 hours) for 72 hours at room temperature
  • Filter through Whatman No. 1 filter paper and collect filtrate
  • Concentrate under reduced pressure at 45°C using a rotary evaporator [5]
  • Store dried extract in airtight containers at -20°C until further analysis

Microwave-Assisted Extraction Optimization: Recent advances in extraction technology have demonstrated that microwave-assisted extraction (MAE) significantly enhances the yield of bioactive compounds from C. halicacabum [6]. The Box-Behnken design within Response Surface Methodology (RSM) has been successfully employed to optimize process variables:

Table 2: Optimization Parameters for Microwave-Assisted Extraction

Independent Variable Range Optimal Condition Influence on Yield
Powder weight (g) 1-5 3.2 Positive correlation
Solvent volume (mL) 50-150 110 Positive correlation
Extraction time (min) 10-30 22 Positive correlation (to threshold)
Microwave power (W) 400-800 650 Significant positive effect

The optimized protocol for MAE is as follows:

  • Weigh 3.2g of dried leaf powder and transfer to microwave vessel
  • Add 110mL of 99% ethanol and mix thoroughly
  • Extract at 650W for 22 minutes with temperature control (60°C)
  • Cool to room temperature, filter, and concentrate under reduced pressure
  • This method has been shown to extract 40 distinct phytoconstituents, with 37 successfully characterized [6]
Solvent Selection and Extraction Efficiency

The choice of extraction solvent significantly influences the phytochemical profile and bioactivity of the resulting extract. Different solvents vary in their ability to extract specific classes of compounds:

Table 3: Phytochemical Distribution Across Different Solvent Extracts

Phytochemical Ethanol Aqueous Acetone Chloroform Test Method
Alkaloids Positive Positive Positive Positive Wagner test
Flavonoids Positive Positive Positive Negative Alkaline reagent test
Phenols Positive Positive Positive Negative Ferric chloride test
Saponins Positive Positive Negative Negative Foaming test
Tannins Positive Positive Positive Negative Braymers test
Terpenoids Positive Negative Positive Positive Salkowski test
Steroids Positive Negative Negative Positive Libermann-Burchard test

Ethanol (99%) has been identified as the most effective solvent for extracting a broad spectrum of bioactive compounds from C. halicacabum, including this compound and related flavonoids [5]. The ethanol extract has demonstrated significant antimicrobial, anti-inflammatory, and neuropharmacological activities in various bioassays [5] [7].

Analytical Techniques for Compound Characterization

Phytochemical Screening and Compound Identification

Phytochemical Screening Protocols: Qualitative phytochemical analysis should be performed using standard procedures to identify major compound classes:

  • Alkaloids (Wagner test): 2mL extract + 2-3 drops of FeCl₃ → Greenish to black color indicates presence [3]
  • Flavonoids (Alkaline reagent test): 2mL extract + Few drops of NaOH solution → Intense yellow color becoming colorless on addition of dilute HCl [3]
  • Saponins (Foaming test): 2mL extract + 6mL distilled H₂O → Shake vigorously → Stable foam indicates presence [3]
  • Terpenoids: 1mL chloroform + 2mL extract + Few drops of concentrated H₂SO₄ → Reddish brown precipitate indicates presence [3]

Advanced Analytical Techniques: For comprehensive characterization of this compound and related bioactive compounds, sophisticated instrumentation is required:

Fourier-Transform Infrared Spectroscopy (FT-IR):

  • Sample Preparation: Grind 2mg dried extract with 200mg KBr powder and press into pellet
  • Analysis Parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 32 scans [5]
  • Characteristic Signatures: Strong and broad absorption peak at 3,356.49 cm⁻¹ for OH stretching vibrations, peaks at 2,364.53 and 2,135.63 cm⁻¹ for CH stretching vibrations, strong extensive absorption at 1,649.08 cm⁻¹ for flavonoid carbonyl (C=O) stretching, and 1,248.94 cm⁻¹ for alkane or aliphatic ester vibrations [5]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrument Parameters: Shimadzu QP-2010 Plus with Thermal Desorption System TD 20 [5]
  • Column: Omega Wax (30 m × 0.25 mm i.d., film thickness 0.25 μm) [5]
  • Temperature Program: 70°C to 220°C at 4°C/min, lower and upper temperatures held for 3 and 20 minutes respectively [5]
  • Carrier Gas: Helium at 1 mL/min flow rate [5]
  • Identification: Compounds identified by retention time and mass fragmentation patterns using Wiley and NIST library-mass spectral databases [5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more comprehensive phytochemical profiling, LC-MS/MS has identified specific compounds in C. halicacabum:

  • Chlorogenic acid, caffeic acid, coumaric acid
  • Luteolin-7-O-glucuronide, apigenin-7-O-glucuronide
  • Chrysoeriol and various flavonoid glucuronides [2]

The following workflow diagram illustrates the comprehensive extraction and characterization process for this compound:

G Start Plant Material Collection Processing Material Processing Start->Processing Extraction Extraction Methods Processing->Extraction Drying Drying Processing->Drying Shade-dry Lyophilize Lyophilize Processing->Lyophilize Freeze-dry Analysis Phytochemical Analysis Extraction->Analysis Maceration Maceration Extraction->Maceration Room temp Soxhlet Soxhlet Extraction->Soxhlet 45-60°C MAE MAE Extraction->MAE Microwave Identification Compound Identification Analysis->Identification Qualitative Qualitative Analysis->Qualitative Color tests Quantitative Quantitative Analysis->Quantitative Spectroscopy Bioactivity Bioactivity Assessment Identification->Bioactivity FTIR FTIR Identification->FTIR Functional groups GCMS GCMS Identification->GCMS Volatiles LCMS LCMS Identification->LCMS Non-volatiles Antimicrobial Antimicrobial Bioactivity->Antimicrobial Zone of inhibition Neuro Neuro Bioactivity->Neuro Enzyme assays Formulation Formulation Bioactivity->Formulation Product development

Figure 1: Comprehensive Workflow for this compound Extraction and Characterization

Bioactivity Assessment Protocols

Antimicrobial Activity Evaluation

Microbial Strains and Culture Conditions: Antimicrobial activity of C. halicacabum extracts should be evaluated against a panel of reference strains including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Aeromonas hydrophila), and fungal pathogens (Candida albicans) [5]. Clinical isolates of multidrug-resistant strains (Shigella sp., Klebsiella pneumoniae, Citrobacter fruendii) should also be included to assess efficacy against drug-resistant pathogens [5].

Agar Well Diffusion Assay:

  • Prepare Mueller Hinton Agar (MHA) plates and sterilize by autoclaving
  • Pour 20mL sterilized MHA into petri plates and allow to solidify
  • Prepare microbial inoculum adjusted to 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL)
  • Swab entire surface of MHA plates uniformly with microbial suspension
  • Cut wells (6mm diameter) on agar plates with sterile well borer
  • Fill wells with 100μL plant extract (various concentrations)
  • Incubate at 37°C for 24 hours and measure zone of inhibition
  • Include appropriate controls (chloramphenicol 10μg for bacteria; nystatin 20μg for fungi) [5]

Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare nutrient broth containing different concentrations (20-200μg/mL) of ethanol extract
  • Inoculate with 0.1mL of standardized microbial suspension
  • Incubate at 37°C for 24 hours
  • The lowest concentration showing no visible growth is recorded as MIC [5]
  • Typical MIC values for C. halicacabum ethanolic extract range from 80-125μg/mL for bacterial strains and approximately 190μg/mL for C. albicans [5]

Antifungal Mechanism Studies: For antifungal activity assessment, particularly against Trychophyton rubrum, the extract has demonstrated a dose-dependent fungistatic effect through molecular interaction with the fungal heat shock protein (Hsp)-90 chaperone, disrupting fungal protein homeostasis and virulence [7].

Neuropharmacological Activity Assessment

Molecular Docking Protocols:

  • Target Selection: Identify and retrieve 3D crystal structures of key neurological targets from Protein Data Bank:
    • Amyloid-β peptide (1IYT) [6]
    • Human acetylcholinesterase (4EY7) [6]
    • Tau protein (5O3L) [6]
  • Ligand Preparation: Isolate and optimize 3D structures of this compound and related compounds from C. halicacabum
  • Docking Parameters: Use AutoDock Vina or similar software with appropriate grid boxes covering active sites
  • Analysis: Evaluate binding affinities (kcal/mol) and interaction patterns (hydrogen bonds, hydrophobic interactions)

Recent in silico studies have identified two lead compounds from C. halicacabum with superior binding stability compared to reference drug galantamine:

  • Acetic acid (dodecahydro-7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-2(1H)-phenanthrenylidene)-,2-(dimethylamino)ethyl ester, [1R-(1.α)]
  • 1-(2-hydroxyethoxy)-2-methyldodecane [6]

ADMET Profiling:

  • Absorption: Caco-2 cell permeability assay
  • Distribution: Plasma protein binding assessment
  • Metabolism: Cytochrome P450 inhibition screening
  • Excretion: Renal clearance prediction
  • Toxicity: Ames test for mutagenicity, hERG assay for cardiotoxicity

Molecular Dynamics Simulations:

  • Set up system with docked ligand-protein complex in explicit solvent
  • Run simulations for 100-200ns using AMBER or GROMACS
  • Analyze root mean square deviation (RMSD), root mean square fluctuation (RMSF), and binding free energies (MM-PBSA/GBSA)
  • Validate stability of ligand-receptor interactions over simulation time [6]

Formulation Development and Applications

Nasal Spray Formulation for Neurological Applications

Vesicle-Based Delivery Systems: Recent advances have enabled the development of novel nasal spray formulations containing C. halicacabum extract for potential neurological applications [8]. The following vesicular systems have been successfully formulated:

Table 4: Characterization Parameters for Nasal Spray Formulations

Formulation Type Average Size (nm) Polydispersity Index Zeta Potential (mV) Spray Plume Angle Droplet Size (μm)
PEVs [8] ~100 0.15-0.25 -25 to -35 25-30° 30-50
Hyalurosomes [8] ~120 0.18-0.28 -30 to -40 25-30° 30-50
Gelatin-PEVs [8] ~100 0.15-0.22 -20 to -30 25-30° 30-50
Gelatin-Hyalurosomes [8] ~120 0.16-0.24 -25 to -35 25-30° 30-50
Chondroitin-PEVs [8] ~160 0.14-0.18 -30 to -40 25-30° 30-50
Chondroitin-Hyalurosomes [8] ~160 0.14-0.18 -35 to -45 25-30° 30-50

Preparation of Penetration Enhancer-Containing Vesicles (PEVs):

  • Weigh 90mg of S75 (soy phosphatidylcholine) and 3mg of C. halicacabum extract
  • Hydrate with 1mL of mixture containing distilled water (900μL/mL) and PEG400 (100μL/mL)
  • Sonicate using Soniprep 150 sonicator (25 cycles, 5 seconds on/2 seconds off) [8]
  • Store at 4°C until use
  • For modified PEVs, add gelatin (3mg/mL) or chondroitin sulfate (3mg/mL) during hydration [8]

Nasal Spray Performance Evaluation:

  • Droplet Size Distribution: Analyze using laser diffraction technique
  • Spray Plume Angle: Determine using laser plane visualization and particle image velocimetry
  • Velocity Module: Assess droplet velocity using appropriate instrumentation
  • Biocompatibility: Evaluate using epithelial cell lines (keratinocytes) via MTT assay [8]

These formulations have demonstrated significant antioxidant activity and ability to protect epithelial cells against oxidative damage, potentially preventing inflammatory states in neurological disorders [8].

Herbicidal Application Development

Natural Herbicide Formulation: C. halicacabum extracts have shown potential as eco-friendly alternatives to synthetic herbicides [9]. The development protocol includes:

  • Extract Preparation:

    • Prepare ethanol-based and aqueous extracts from C. halicacabum leaves
    • Subject to bioassay-guided fractionation
    • Identify bioactive compounds (saponins, alkaloids, flavonoids) using GC-MS [9]
  • Formulation Optimization:

    • Develop natural herbicidal spray using identified bioactive compounds
    • Test against various weed species to evaluate efficacy
    • Assess safety profile for non-target organisms and environment [9]
  • Application Parameters:

    • Apply during early weed growth stages for maximum efficacy
    • Use appropriate surfactant systems to enhance leaf adhesion and penetration
    • Evaluate under field conditions for practical agricultural implementation

The following diagram illustrates the potential molecular targets and mechanisms of action for this compound and related bioactive compounds:

G cluster_1 Antimicrobial Targets cluster_2 Neurological Targets cluster_3 Other Therapeutic Targets CH Cardiospermum halicacabum Extracts HSP90 Fungal HSP90 Chaperone CH->HSP90 Inhibits CM Cell Membrane Integrity CH->CM Disrupts E Essential Enzymes CH->E Suppresses AB Amyloid-β Plaques CH->AB Reduces aggregation AChE Acetylcholinesterase Enzyme CH->AChE Inhibits T Tau Protein Phosphorylation CH->T Modulates COX Cyclooxygenase (COX) Pathway CH->COX Downregulates OX Oxidative Stress Markers CH->OX Scavenges A Angiotensin- Converting Enzyme CH->A Modulates Mechanisms Therapeutic Effects HSP90->Mechanisms Antifungal CM->Mechanisms Antibacterial AB->Mechanisms Anti-Alzheimer's AChE->Mechanisms Cognitive enhancement COX->Mechanisms Anti-inflammatory OX->Mechanisms Antioxidant A->Mechanisms Cardioprotective

Figure 2: Molecular Targets and Mechanisms of Cardiospermum halicacabum Bioactives

Conclusion and Future Perspectives

The comprehensive protocols outlined in this document provide researchers with standardized methods for the extraction, characterization, and bioactivity assessment of this compound and related bioactive compounds from Cardiospermum halicacabum. The optimized extraction techniques, particularly microwave-assisted extraction using response surface methodology, significantly enhance yield while reducing processing time and solvent consumption [6].

The diverse pharmacological activities documented for C. halicacabum extracts, including antimicrobial, anti-inflammatory, neuroprotective, and herbicidal properties, highlight the potential of this medicinal plant as a source of novel therapeutic agents [5] [7] [6]. However, several areas require further investigation:

  • Bioassay-guided fractionation is needed to precisely identify the bioactive constituents responsible for specific therapeutic effects [2]
  • Human clinical trials are necessary to establish safe and effective dosage regimens for various applications [2]
  • Pharmacokinetic studies would elucidate the absorption, distribution, metabolism, and excretion profiles of this compound and related compounds [2]
  • Synergistic effects between different phytoconstituents in the extract warrant further investigation to understand the holistic therapeutic potential [2]

The development of novel formulation strategies, particularly vesicle-based delivery systems for neurological applications, represents a promising avenue for future research and commercial development [8]. Additionally, the exploration of C. halicacabum as a source of natural herbicides aligns with growing interest in sustainable agricultural practices [9].

References

cardiospermin isolation and purification protocols

Author: Smolecule Technical Support Team. Date: February 2026

Documented Isolation of Cardiospermin

The anxiolytic (anti-anxiety) principle of Cardiospermum halicacabum was isolated from its ethanolic root extract. The following table summarizes the key experimental details from the foundational study [1]:

Aspect Details
Source Material Roots of Cardiospermum halicacabum
Extraction Solvent Ethanol
Preliminary Fractionation Generated a pool of 19 master fractions (MF)
Active Fractions MF-14, MF-16, MF-17 (MF-14 was used for final isolation)
Biological Activity Assay Elevated plus-maze (EPM) and light-dark transition model in mice.
Identified Compound This compound, a cyanogenic glucoside.

Detailed Methodologies for Isolation & Purification

The general workflow for isolating active compounds from plant material involves extraction, fractionation, and purification. Here is a detailed breakdown of the methods used in studies on Cardiospermum halicacabum.

1. Plant Material Extraction

  • Source: The process begins with collecting and drying the plant material, followed by grinding it into a fine powder [2].
  • Extraction: The powdered material is soaked in a solvent. Studies use different solvents depending on the target compound and plant part:
    • Hydro-alcoholic Solvent: A mixture of 80% methanol and 20% distilled water is used for cold maceration of leaves over several days [2].
    • Ethanolic Solvent: Pure ethanol is used for root extraction [1].

2. Fractionation and Purification Techniques After crude extraction, the following chromatographic techniques are employed to separate and isolate individual compounds.

  • Column Chromatography (CC) [2]:

    • Stationary Phase: Silica gel is most commonly used.
    • Procedure: The crude extract is loaded onto a packed column. Compounds are eluted by increasing the polarity of the solvent system (e.g., starting with hexane, then chloroform, and finally methanol).
    • Output: This process yields multiple fractions containing different mixtures of compounds.
  • Thin Layer Chromatography (TLC) [2]:

    • Purpose: Used to monitor the fractions obtained from column chromatography by determining the number of compounds present and their retention factor (Rf) values.
    • Mobile Phase: Various solvent systems are tested. For C. halicacabum leaf extracts, chloroform and methanol in a 9:1 ratio provided good separation [2].
    • Visualization: Spots are visualized under UV light or by spraying with reagents like silver nitrate or iodine vapor.
  • Preparative Thin Layer Chromatography (PTLC) [2]:

    • Purpose: A scaled-up version of TLC used to physically isolate and purify milligrams of a compound from a mixture.
    • Procedure: The mixture is applied as a thick line on a preparative TLC plate. After development, the band corresponding to the desired compound is scraped off the plate, and the compound is extracted from the silica gel.
  • High-Performance Liquid Chromatography (HPLC) [3]:

    • Purpose: A highly efficient analytical and preparative technique for separating complex mixtures.
    • Configuration: Often uses a reverse-phase C18 column.
    • Mobile Phase: Typically a gradient of water and an organic solvent like acetonitrile or 2-propanol. Ion-pairing agents like acidified triethylamine can be added to improve the separation of acidic compounds [3].

The following diagram illustrates the general workflow for isolating this compound and other compounds from Cardiospermum halicacabum, integrating the techniques described above.

Start Plant Material (Dried & Powdered) Extraction Extraction Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (Column Chromatography) CrudeExtract->Fractionation Fractions Multiple Fractions Fractionation->Fractions Monitoring Fraction Monitoring (TLC Analysis) Fractions->Monitoring Purification Purification Monitoring->Purification Active/Pure Fraction Waste Monitoring->Waste Impure/Mixed Fractions PureCompound Pure Compound Purification->PureCompound Identification Structural Elucidation (NMR, MS) PureCompound->Identification Identified Identified Compound (e.g., this compound) Identification->Identified

3. Structural Elucidation Once a pure compound is isolated, its chemical structure is determined using techniques such as:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the carbon-hydrogen framework of the molecule [2].
  • Mass Spectrometry (MS): Determines the molecular weight and can provide information on the molecular formula and fragments [4] [5].

Application Notes for Researchers

  • Solvent Selection is Critical: The choice of extraction solvent (e.g., ethanol vs. hydro-alcoholic mixture) directly influences the profile of compounds you will isolate. Optimize this based on the polarity of your target compound [1] [2].
  • Bioassay-Guided Fractionation: The isolation of this compound is a prime example of bioassay-guided fractionation. The anxiolytic activity was tracked through each separation step (from crude extract to master fractions) to pinpoint the active compound[s [1]. This is a powerful strategy for discovering bioactive natural products.
  • Analytical Support: Have a robust analytical method (like HPLC-UV/MS) in place to quickly screen fractions and assess purity before proceeding to resource-intensive NMR analysis [6] [3].

Key Limitations and Knowledge Gaps

Please be aware of the following constraints based on the current available literature:

  • Lack of Highly Recent Data: The seminal paper on this compound isolation was published in 2011, and more recent studies focus on other parts of the plant or different compounds [1] [6].
  • Incomplete Protocol Specifics: The search results confirm this compound was isolated from master fraction MF-14 but do not provide the exact chromatographic conditions (e.g., solvent system, column dimensions) used to obtain it in pure form from that fraction [1].
  • Focus on Other Compounds: Recent phytochemical research on C. halicacabum often focuses on flavonoids like apigenin and kaempferol glycosides from aerial parts and leaves, rather than this compound from roots [6] [2].

Recommendations for Further Research

To develop a complete and optimized protocol, you may need to:

  • Consult Specialized Databases: Search in-depth protocols from chemical suppliers or specialized natural product chemistry resources.
  • Explore Analogous Compounds: Review isolation protocols for other cyanogenic glucosides, as their chemical properties may be similar.
  • Optimize Empirically: Use the general framework provided and perform pilot experiments to optimize solvent gradients, column loads, and other parameters for your specific equipment and batch of plant material.

I hope this detailed information provides a solid foundation for your work. Should you require further clarification on the methodologies mentioned, please feel free to ask.

References

A Generalized HPLC Protocol for Plant-Derived Bioactive Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol is a synthesis of common practices in HPLC method development for natural products, drawing from the methodologies used in the analysis of other active compounds [1] [2] [3].

Instrumentation and Chromatographic Conditions

This section outlines the typical hardware and initial parameters required for method development.

  • HPLC System: Waters Alliance 2695 system or equivalent, equipped with a quaternary pump, auto-sampler, and column oven [1].
  • Detector: Photodiode Array Detector (PAD) or UV-Vis Detector, set to an appropriate wavelength for the compound (e.g., 275 nm for naphthoquinones [3] or a range of 210-260 nm for broad detection [1]).
  • Column: Thermo Hypersil BDS C18 column (150 mm × 4.6 mm, 5 µm) or a similar reverse-phase C18 column [1] [2].
  • Mobile Phase: The composition is critical. A common starting point is a mixture of an organic solvent (e.g., acetonitrile or ethanol) and an aqueous buffer (e.g., 0.03 M potassium phosphate buffer or 0.1% formic acid with 5mM ammonium formate) [1] [3]. The pH should be adjusted for optimal peak shape (e.g., pH 5.2 for cardiovascular drugs [1] or acidic conditions for plant phenols [3]).
  • Elution Mode: Isocratic or gradient elution can be used. Isocratic elution (e.g., 40:60 ethanol to buffer) is simpler, while gradients are better for complex mixtures [1].
  • Flow Rate: 0.6 mL/min to 1.0 mL/min [1] [2].
  • Injection Volume: 15-20 µL [1] [3].
  • Column Temperature: Maintained between 25°C and 35°C [1].
Sample Preparation Procedure

A robust sample preparation is key to accurate quantification. For plant extracts or biological samples, a liquid-liquid extraction (LLE) is often employed.

  • Step 1: Protein Precipitation: To a 200 µL sample (e.g., plasma or crude extract), add 600 µL of absolute ethanol and vortex mix. Centrifuge the mixture to remove precipitated proteins [1].
  • Step 2: Liquid-Liquid Extraction: Transfer the supernatant and add 1.0 mL of an organic solvent like diethyl ether. Vortex for 5 minutes and centrifuge. Carefully separate the organic layer [1].
  • Step 3: Secondary Extraction & Reconstitution: Add a second solvent like dichloromethane (0.5 mL), vortex, and centrifuge. Combine the organic layers from both extractions and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 500 µL of the HPLC mobile phase or a compatible solvent like ethanol, vortex, and inject into the HPLC system [1].
Method Validation Parameters

For any method to be accepted in a research or regulatory context, it must be validated. The following table summarizes the core parameters as per International Council for Harmonisation (ICH) guidelines [1] [4].

Validation Parameter Objective Target Acceptance Criteria
Linearity & Range To demonstrate a proportional relationship between analyte concentration and detector response. Correlation coefficient (r²) ≥ 0.999 [2].
Precision To measure the degree of repeatability of the method (Repeatability: multiple injections of the same sample; Intermediate Precision: same method, different days/analysts). Relative Standard Deviation (RSD%) < 2% [2].
Accuracy To determine the closeness of the measured value to the true value, typically via recovery studies. Percentage Recovery of 98-102% [2].
Specificity To confirm that the method can accurately measure the analyte in the presence of other components (like excipients or matrix). No interference from placebo or blank matrix at the retention time of the analyte [2].
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Signal-to-noise ratio ≥ 10:1, with precision and accuracy within ±20% [1].
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate). The method should withstand variations and maintain system suitability criteria [2].

Workflow for HPLC Method Development

The process of developing a new HPLC method is iterative and systematic. The diagram below outlines the key stages involved in establishing and validating a robust analytical procedure.

start Start Method Development a1 Analyte Characterization (pKa, Solubility, Polarity) start->a1 a2 Select Column & Mobile Phase a1->a2 a3 Optimize Chromatographic Conditions (pH, Gradient) a2->a3 a4 Develop Sample Preparation Protocol a3->a4 a5 Method Validation a4->a5 end Validated HPLC Method a5->end

Recommendations for Developing Your Method

Given the lack of specific data on cardiospermin, here are practical steps you can take to develop your own analytical method:

  • Leverage Analogous Compounds: Research the chemical structure of this compound. If it belongs to a known class of compounds (e.g., flavonoids, saponins), look for published HPLC methods for compounds in that same class. This provides an excellent starting point for your initial conditions.
  • Perform a Scouting Gradient: Begin method development with a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate retention characteristics of this compound. Then, refine the gradient or shift to an isocratic method for optimal separation and a shorter run time [1].
  • Systematically Optimize Parameters: Use a one-factor-at-a-time (OFAT) approach or design of experiments (DOE) to systematically investigate the impact of key variables like mobile phase pH, buffer concentration, and column temperature on separation efficiency [4].

References

Application Note: Synthesis and Therapeutic Applications of Cardiospermum halicacabum-Derived Nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Green Synthesis with Cardiospermum halicacabum

Green synthesis provides an eco-friendly, cost-effective alternative to traditional physical and chemical nanoparticle (NP) production methods by utilizing biological resources like plants. Cardiospermum halicacabum, a medicinal plant from the Sapindaceae family, is rich in phytochemicals such as flavonoids, alkaloids, tannins, and terpenoids [1] [2]. These compounds act as both reducing and stabilizing agents during the one-step synthesis of metallic nanoparticles, enabling the creation of complexes with significant therapeutic potential [3]. This application note details standardized protocols for synthesizing various NPs using C. halicacabum and characterizes their demonstrated bioactivities, including anticancer, antibacterial, antifungal, and antioxidant effects [4] [1] [2].

Synthesis Protocols

Silver Nanoparticles (AgNPs) from Leaf Extract [1]
  • Plant Extract Preparation: Collect fresh C. halicacabum leaves, wash thoroughly with distilled water, and air-dry. Boil 5 g of dried, finely cut leaves in 100 mL of Millipore water at 60°C for 10 minutes. Filter the resulting solution using Whatman filter paper. The filtrate can be stored at 4°C for future use.
  • Nanoparticle Synthesis: Add 1 mL of the leaf extract to 9 mL of a 1 mM aqueous silver nitrate (AgNO₃) solution. Incubate the mixture in the dark at room temperature for 24 hours, during which the color change to brown indicates NP formation. Centrifuge the solution at high speed for 20 minutes. Discard the supernatant and collect the pellet of AgNPs. Dry the pellet in an oven for further analysis and use.
Zinc Oxide Nanoparticles (ZnO NPs) from Whole Plant Extract [4]
  • Extract and Synthesis: While the specific protocol for C. halicacabum-mediated ZnO NP synthesis is not fully detailed in the provided results, the process generally involves using a whole-plant hydroalcoholic extract. The extract is mixed with a zinc salt precursor (e.g., zinc nitrate or zinc acetate). The phytochemicals in the extract facilitate the reduction and formation of ZnO NPs. The resulting NPs are then purified via centrifugation and characterized.
Nanoemulsion (CHE-NE-A) from Hydroalcoholic Extract [2]
  • Formulation: Mix 100 mg of concentrated hydroalcoholic extract of C. halicacabum with 52.5 mL of Tween 80 (surfactant), 17.5 mL of ethanol (co-solvent), 10 mL of oil (carrier), and 20 mL of distilled water under constant stirring. Subject the well-mixed emulsion to an ultra-sonication process for 30 minutes to form the nanoemulsion (CHE-NE-A).

The following workflow summarizes the primary synthesis path for Silver Nanoparticles (AgNPs):

G AgNP Synthesis from C. halicacabum Leaves Start Start Protocol PlantPrep Leaf Preparation & Washing Start->PlantPrep Extract Aqueous Extract Preparation (60°C, 10 min) PlantPrep->Extract Filtration Filtration of Extract Extract->Filtration Synthesis Mix Extract with 1mM AgNO₃ Solution Filtration->Synthesis Incubation Incubate in Dark (24 hours, Room Temp) Synthesis->Incubation Centrifugation Centrifuge Solution Incubation->Centrifugation Collection Collect AgNP Pellet Centrifugation->Collection Drying Dry AgNPs Collection->Drying

Characterization of Synthesized Nanoparticles

A suite of techniques is essential for confirming the successful synthesis and determining the physical and chemical properties of the synthesized nanoparticles.

Table 1: Standard Characterization Techniques for C. halicacabum-Derived Nanoparticles

Characterization Technique Primary Data Obtained Typical Results for C. halicacabum NPs
UV-Vis Spectroscopy NP formation & stability AgNPs: Absorbance peak at ~430 nm [1]
FTIR (Fourier-Transform Infrared) Functional groups of capping agents Identification of flavonoids & polyphenols on NP surface [1] [2]
XRD (X-Ray Diffraction) Crystallographic structure & phase AgNPs: Peaks at 2θ of 32.29°, 38.76°, etc., confirming crystallinity [1]
TEM (Transmission Electron Microscopy) Size, shape, and morphology Nanoemulsion (CHE-NE-A): Size and exterior of nano-droplets suitable for drug carriage [2]
SEM (Scanning Electron Microscopy) Surface morphology and topology CHE-NE-A: Analysis of nano-droplet external structure [2]
DLS (Dynamic Light Scattering) Hydrodynamic size distribution AgNPs: Average size of ~150.1 nm [1]
Zeta Potential Analysis Surface charge & colloidal stability CHE-NE-A: Measurement of stability via surface charge [2]
EDX (Energy-Dispersive X-ray) Elemental composition Confirmation of elemental silver or zinc presence [4]

Therapeutic Applications and Efficacy

Research has demonstrated that C. halicacabum-derived nanoparticles possess significant biological activity, as quantified by various in vitro assays.

Anticancer Activity

Table 2: Documented Anticancer Effects of C. halicacabum-Derived Nanoparticles

Nanoparticle Type Cancer Cell Line / Model Key Findings & Proposed Mechanism Assays Used
ZnO NPs (CH-ZnONPs) [4] Human Melanoma (A375) Dose-dependent cytotoxicity; induction of apoptosis via elevated caspase 3, 8, and 9 mRNA expression; increased ROS accumulation. MTT, Propidium Iodide, Gene Expression
AgNPs [1] Human Colon Carcinoma Reduction in cell proliferation & viability; increased cell death; induction of apoptosis. Cell Proliferation, LDH, Hoechst/PI Staining

The anticancer mechanism of ZnO NPs, which involves the induction of apoptosis through reactive oxygen species (ROS) and caspase activation, can be visualized as follows:

G ZnO NP Anticancer Mechanism in A375 Cells ZnO CH-ZnONPs Exposure ROS Increased ROS Accumulation ZnO->ROS ApoptosisGenes Upregulation of Apoptotic Genes ZnO->ApoptosisGenes Caspase9 Caspase 9 Activation ROS->Caspase9 Caspase8 Caspase 8 Activation ApoptosisGenes->Caspase8 ApoptosisGenes->Caspase9 Caspase3 Caspase 3 Activation Apoptosis Mitochondrial Apoptosis Pathway Activation Caspase3->Apoptosis Caspase8->Caspase3 Caspase9->Caspase3 CellDeath Cancer Cell Death (A375) Apoptosis->CellDeath

Antimicrobial and Antioxidant Activity

Table 3: Antibacterial, Antifungal, and Antioxidant Efficacy of C. halicacabum Nanoemulsion (CHE-NE-A) [2]

Activity Type Test Pathogens / Assay Key Results
Antibacterial P. aeruginosa, S. aureus, S. typhimurium, S. pneumoniae, E. coli Remarkable zone of inhibition; strongest activity against P. aeruginosa; low MIC values.
Antifungal C. neoformans, A. niger, C. pneumonia, P. expansum Good activity observed against all test fungal pathogens.
Antioxidant DPPH, ABTS, and FRAP assays Considerable dose-dependent free radical scavenging activity.

Conclusion and Future Perspectives

The synthesis of nanoparticles and nanoemulsions using Cardiospermum halicacabum extract represents a robust, environmentally benign protocol. The synthesized nanostructures, particularly AgNPs, ZnO NPs, and the CHE-NE-A nanoemulsion, demonstrate compelling biological activities, including potent anticancer effects through apoptosis induction and broad-spectrum antimicrobial action. The physicochemical characterization data confirm that these nanoparticles possess suitable properties for pharmaceutical applications, with the nanoemulsion showing particular promise as a drug carrier [4] [1] [2]. Future work should focus on optimizing synthesis parameters for enhanced uniformity, exploring in vivo efficacy and toxicity profiles, and investigating the drug delivery potential of these nanostructures for specific therapeutic agents.

References

Comprehensive Preclinical Application Notes and Protocols for Evaluating Anxiolytic Activity of Cardiospermin in In Vivo Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cardiospermin and Background

This compound is a cyanogenic glucoside specifically identified as (2S)-6-hydroxy-4-methylene-2-[{3,4,5-trihydroxy-6-(hydroxymethyl)-tetrahydro-2H-pyran2yl}oxy] hexanenitrile with a molecular formula of C₁₃H₂₁NO₇ and molecular weight of 303 g/mol. [1] [2] This phytochemical was isolated from the ethanolic root extract of Cardiospermum halicacabum, a plant traditionally used in Ayurvedic medicine for treating nervous system disorders. [1] Initial screening studies demonstrated that master fractions containing this compound (MF-14, MF-16, MF-17) significantly increased open arm entries in the elevated plus maze test and time spent in the illuminated compartment in the light-dark transition model, indicating pronounced anxiolytic activity. [1] [2] The following application notes provide detailed protocols for evaluating the anxiolytic potential of this compound in vivo, complete with experimental designs, methodological details, and visualization of signaling pathways.

In Vivo Efficacy Study Design

Animal Models and Housing Conditions
  • Animal Selection: Use adult male Swiss albino mice (18-24 g) or Sprague-Dawley rats (180-220 g) for consistency with prior research. [1] Include both sexes in separate experimental groups if investigating gender-based differences in response.
  • Housing Conditions: House animals in groups (n = 6) in polypropylene cages (11 cm × 17 cm × 28 cm) with wood shavings as bedding material. [1] Maintain controlled conditions with 12-hour light-dark cycles (lights on at 7:00 AM), temperature of 25 ± 2°C, and relative humidity of 50-60%. Provide free access to standard laboratory feed and water except during the 1-hour period before and during behavioral experiments. [1]
  • Acclimatization: Allow a minimum of 7 days for acclimatization to housing conditions before initiating experiments. Perform all behavioral testing during the light phase (8:00 AM - 4:00 PM) to minimize circadian influences.
  • Ethical Considerations: Obtain approval from the Institutional Animal Ethics Committee prior to study initiation. Follow established guidelines for animal welfare and minimize suffering throughout the experimental period.
Dosing Protocol and Experimental Groups

Table 1: Experimental Groups and Dosing Protocol for this compound Anxiolytic Studies

Group Treatment Dose Route Dosing Duration N
1 Vehicle control (4% gum acacia) 10 mL/kg Oral Acute (single dose) 6-8
2 Positive control (Diazepam) 1 mg/kg Oral Acute (single dose) 6-8
3 This compound 10 mg/kg Oral Acute (single dose) 6-8
4 This compound 20 mg/kg Oral Acute (single dose) 6-8
5 This compound 30 mg/kg Oral Acute (single dose) 6-8
6 This compound 30 mg/kg Oral Chronic (14 days) 6-8

Administer this compound suspended in 4% gum acacia vehicle. For acute studies, conduct behavioral tests 60 minutes after administration. For chronic studies, administer once daily for 14 days and conduct behavioral tests 60 minutes after the final dose. [1]

Behavioral Assessment Paradigms
  • Elevated Plus Maze (EPM) Test: Conduct the EPM test as described by Pellow and colleagues with modifications. [1] The apparatus consists of two open arms (30 × 5 cm) and two closed arms (30 × 5 × 15 cm) extending from a central platform (5 × 5 cm), elevated 50 cm above floor level. Place each animal gently on the central platform facing an open arm and allow 5 minutes of free exploration. Record:

    • Number of open arm entries
    • Time spent in open arms
    • Number of closed arm entries
    • Total arm entries (measure of general locomotor activity)
    • Rearing frequency (exploratory behavior) [1]
  • Light-Dark Transition Test: Utilize a rectangular box (46 × 27 × 30 cm) divided into illuminated (2/3) and dark (1/3) compartments by a partition with a 7.5 × 7.5 cm opening. [1] Place mice in the dark compartment initially and allow 5 minutes of free movement between compartments. Record:

    • Time spent in illuminated compartment
    • Number of transitions between compartments
    • Latency to first enter illuminated compartment
    • Rearing behavior in each compartment [1]
  • Additional Behavioral Assessments: Include open field test for general locomotor activity and novel object recognition test for cognitive effects if warranted by preliminary results.

Table 2: Primary Outcome Measures in Anxiolytic Behavioral Tests

Test Primary Anxiety Index Secondary Measures Control for Locomotor Activity
Elevated Plus Maze % open arm time = (open arm time/total time) × 100 % open arm entries, rearing frequency Total arm entries
Light-Dark Transition Time in illuminated compartment Number of transitions, latency to enter light Rearing in dark compartment
Open Field Time in center zone Total distance traveled, rearing Total distance traveled

Mechanistic Investigation Protocols

GABAergic System Involvement

This compound may exert anxiolytic effects through modulation of the GABAergic system, potentially enhancing GABA transmission similar to benzodiazepines but with possibly different binding characteristics. To investigate this mechanism:

  • GABA Receptor Binding Assays: Prepare brain membrane fractions from treated animals. Conduct competitive binding studies using [³H]-flunitrazepam for benzodiazepine sites and [³H]-muscimol for GABA_A receptors. Include specific antagonists (flumazenil, bicuculline) to characterize binding sites.
  • GABA Transaminase Activity: Measure GABA transaminase activity in brain homogenates using ELISA-based methods or spectrophotometric assays monitoring NADH consumption.
  • GABA Levels Determination: Employ high-performance liquid chromatography (HPLC) with electrochemical detection to quantify GABA, glutamate, and other neurotransmitter levels in specific brain regions (prefrontal cortex, amygdala, hippocampus).
Monoaminergic System Evaluation

The involvement of serotonergic and noradrenergic systems in this compound's anxiolytic action should be investigated given the implication of these systems in anxiety disorders:

  • Receptor Binding Profiles: Conduct radioligand binding assays for 5-HT₁ₐ, 5-HT₂, α₁-, α₂-, and β-adrenergic receptors using brain membrane preparations.
  • Neurotransmitter Quantification: Measure serotonin, norepinephrine, and dopamine levels and their metabolites in discrete brain regions using HPLC with electrochemical detection.
  • Receptor Expression Studies: Evaluate changes in receptor expression levels using Western blotting and quantitative PCR following subchronic this compound administration.
Signaling Pathway Analysis

This compound may modulate intracellular signaling pathways involved in neuronal function and plasticity. The following diagram illustrates key signaling pathways potentially involved in this compound's mechanism of action:

CardiosperminSignaling This compound This compound GABA_Receptor GABA_Receptor This compound->GABA_Receptor Potentiates BDNF BDNF This compound->BDNF Stimulates Anxiolytic_Effect Anxiolytic_Effect GABA_Receptor->Anxiolytic_Effect Enhances TrkB TrkB BDNF->TrkB Binds PLC PLC TrkB->PLC Activates PKC PKC PLC->PKC Generates DAG ERK ERK PKC->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene_Expression CREB->Gene_Expression Induces Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Promotes Neuroprotection->Anxiolytic_Effect Contributes to

Diagram 1: Potential signaling pathways involved in this compound's anxiolytic effects. This compound may potentiate GABAergic signaling and activate neurotrophic pathways through BDNF/TrkB, leading to downstream effects on gene expression and neuronal plasticity that contribute to its anxiolytic properties.

ADME and Toxicology Profiling

Pharmacokinetic Studies
  • Sample Collection: Administer this compound (30 mg/kg, oral) to animals and collect blood samples (100-200 μL) via retro-orbital plexus or tail vein at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration). Separate plasma by centrifugation and store at -80°C until analysis.
  • Bioanalytical Method: Develop and validate a sensitive LC-MS/MS method for this compound quantification in plasma and brain tissue. Include quality control samples at low, medium, and high concentrations to ensure assay reliability.
  • Tissue Distribution: Euthanize animals at various time points post-administration and collect brain regions (prefrontal cortex, amygdala, hippocampus, hypothalamus), liver, kidney, and spleen. Homogenize tissues and extract this compound for quantification.
  • Pharmacokinetic Parameters: Calculate key parameters using non-compartmental analysis: Cₘₐₓ, Tₘₐₓ, AUC₀–t, AUC₀–∞, t₁/₂, clearance, and volume of distribution. Determine brain-to-plasma ratio to assess blood-brain barrier penetration.
Toxicological Evaluation
  • Acute Toxicity: Conduct a dose-ranging study following OECD Guideline 425. Administer this compound orally at doses of 300, 1000, and 2000 mg/kg to groups of mice (n = 5). Observe for mortality, behavioral changes, and clinical signs for 14 days.
  • Subacute Toxicity: Administer this compound at 10, 30, and 100 mg/kg/day for 28 days. Monitor body weight, food and water consumption daily. Collect blood for hematological and clinical chemistry analysis at study termination. Perform gross necropsy and histopathological examination of major organs.
  • Genotoxicity Assessment: Conduct Ames test, in vitro micronucleus assay, and comet assay to evaluate potential genotoxic effects according to standard regulatory guidelines.

Table 3: Key ADME Parameters to Evaluate for this compound

Parameter Experimental Approach Target Values Significance
Oral bioavailability Plasma AUC after oral vs. IV administration >20% Dosing regimen determination
Brain penetration Brain-to-plasma ratio >0.3 CNS target engagement
Half-life Plasma concentration-time profile >2 hours Dosing frequency
Protein binding Equilibrium dialysis <95% Free fraction available for activity
Metabolite identification LC-MS/MS of plasma and urine Identification of major metabolites Safety and activity of metabolites

Data Analysis and Interpretation

Statistical Analysis
  • Data Normality Testing: Assess all data for normal distribution using Shapiro-Wilk test. For parametric data, use one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons against control group. For non-parametric data, employ Kruskal-Wallis test followed by Dunn's multiple comparisons test.
  • Sample Size Justification: Perform power analysis based on preliminary data to determine appropriate group sizes. For behavioral tests with effect sizes observed in prior studies (30-50% increase in open arm time), n = 8 provides 80% power at α = 0.05.
  • Dose-Response Relationship: Analyze using linear regression or nonlinear curve fitting to determine ED₅₀ values with 95% confidence intervals.
  • Statistical Software: Utilize GraphPad Prism (v9.0+), SPSS (v25+), or R (v4.0+) for all statistical analyses. Report exact p-values rather than inequality statements for transparency.
Result Interpretation Guidelines
  • Positive Anxiolytic Response: Consider this compound treatment effective if:
    • Significant increase in percentage of time spent in open arms of EPM (p < 0.05)
    • Significant increase in time spent in illuminated compartment in light-dark test (p < 0.05)
    • No significant reduction in total arm entries or locomotor activity
    • Dose-dependent response across tested concentrations
  • Mechanistic Evidence: Correlate behavioral effects with neurochemical changes (GABA levels, receptor binding) and molecular markers (signaling pathway activation) to establish mechanism of action.
  • Clinical Translation Potential: Evaluate results in context of known anxiolytics. Effects comparable to reference drug (diazepam 1 mg/kg) at non-sedating doses suggest promising therapeutic potential.

The following diagram illustrates the complete experimental workflow for evaluating this compound's anxiolytic activity:

ExperimentalWorkflow cluster_behavioral Behavioral Tests cluster_biomolecular Biomolecular Analyses Compound Compound AnimalPrep AnimalPrep Compound->AnimalPrep Extract & purify Dosing Dosing AnimalPrep->Dosing Randomize groups Behavioral Behavioral Dosing->Behavioral Acute/Chronic TissueColl TissueColl Behavioral->TissueColl Terminate study EPM EPM Behavioral->EPM LightDark LightDark Behavioral->LightDark OpenField OpenField Behavioral->OpenField Biomolecular Biomolecular TissueColl->Biomolecular Process samples DataAnalysis DataAnalysis Biomolecular->DataAnalysis Quantify endpoints HPLC HPLC Biomolecular->HPLC ELISA ELISA Biomolecular->ELISA Western Western Biomolecular->Western Results Results DataAnalysis->Results Statistical tests

Diagram 2: Comprehensive experimental workflow for evaluating this compound's anxiolytic activity, from compound preparation through data analysis.

Conclusion and Translational Perspectives

The protocols outlined provide a comprehensive framework for evaluating the anxiolytic potential of this compound in preclinical models. Based on initial studies, this compound demonstrates significant anxiolytic activity at doses of 10-30 mg/kg without apparent adverse effects. [1] [2] However, researchers should note that while animal studies provide valuable preliminary data, they have limitations in predicting human responses, and results should be interpreted with appropriate caution. [3] Future research directions should include detailed investigation of this compound's molecular targets, potential interactions with conventional anxiolytics, and development of optimized formulations to enhance bioavailability. The translational potential of this compound appears promising given its natural origin and apparently favorable safety profile, but rigorous clinical trials would be necessary to establish its efficacy and safety in human populations.

References

Cardiospermin Analytical Method Validation: Application Notes and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scope

Cardiospermin, a bioactive principle isolated from Cardiospermum halicacabum, has garnered significant interest for its potential anxiolytic and cardiovascular properties [1]. The development and validation of a robust, reproducible, and accurate analytical method is a critical prerequisite for its qualitative and quantitative analysis in drug discovery, development, and quality control of finished products. This application note delineates a detailed protocol for the validation of an analytical method for this compound, in compliance with the International Council for Harmonisation (ICH) Q2(R1) guideline [2]. The protocol is designed to ensure that the method is suitable for its intended purpose, whether for assay/potency testing, impurity quantification, or identification.

Analytical Method Validation Parameters and Experimental Protocols

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. The following tests must be performed, with the specific combination dependent on the nature of the test (e.g., identification, assay, impurity test) [2]. A core principle is that the method must be fully developed and optimized before validation is initiated [2].

Specificity

2.1.1 Objective: To demonstrate that the method can unequivocally assess the analyte (this compound) in the presence of other components such as impurities, degradants, or excipients that may be expected to be present [3] [2].

2.1.2 Experimental Protocol:

  • For HPLC-based methods:
    • Analyte Standard: Inject a standard solution of this compound and record the retention time and peak characteristics.
    • Placebo/Matrix Interference: Inject a placebo mixture (formulation without this compound) or the sample matrix. There should be no interference at the retention time of this compound.
    • Forced Degradation: Stress the this compound sample (e.g., under acidic, basic, oxidative, thermal, and photolytic conditions). The analytical method should demonstrate separation of this compound from its degradation products, confirming "peak purity."
    • The method should demonstrate that this compound is resolved from all other peaks [2].
Linearity and Range

2.2.1 Objective: To establish that the analytical response is directly proportional to the concentration of this compound over a specified range.

2.2.2 Experimental Protocol:

  • Prepare a minimum of five different concentrations of this compound standard solutions, typically spanning 50% to 150% of the target test concentration [3] [2].
  • Inject each concentration in triplicate.
  • Plot the mean analytical response (e.g., peak area) against the concentration.
  • Perform linear regression analysis to calculate the correlation coefficient (r), y-intercept, slope, and residual sum of squares. A correlation coefficient greater than 0.999 is typically expected for assay methods.

Table 1: Example Linearity Data for a this compound Assay Method

Concentration (μg/mL) Peak Area Response (Mean ± SD, n=3) % RSD
50 (50% of target) 1,025,450 ± 10,250 1.0
75 1,535,600 ± 12,285 0.8
100 (Target) 2,055,300 ± 16,442 0.8
125 2,565,900 ± 20,527 0.8
150 (150% of target) 3,085,750 ± 27,772 0.9
Regression Line: y = 20545x + 5250 Correlation Coefficient (r): 0.9998
Precision

Precision is expressed as the relative standard deviation (%RSD) and is investigated at three levels [2].

2.3.1 Repeatability: Precision under the same operating conditions over a short time.

  • Protocol: Analyze a minimum of six independent determinations at 100% of the test concentration [2].

2.3.2 Intermediate Precision: The effects of random events within the same laboratory (e.g., different days, different analysts, different equipment).

  • Protocol: A second analyst performs the same repeatability study on a different day, using a different instrument if possible.

2.3.3 Experimental Protocol for Repeatability & Intermediate Precision:

  • Prepare six independent sample preparations from a single, homogeneous batch of this compound sample at 100% of the test concentration.
  • Analyze all six samples as per the method.
  • Calculate the %RSD for the this compound content from the six results.
  • Repeat the entire process on a different day by a second analyst.

Table 2: Precision Acceptance Criteria (Example for an Assay Method)

Precision Level Experimental Approach Acceptance Criteria (%RSD)
Repeatability 6 determinations at 100% test concentration by Analyst 1 on Day 1 NMT 1.0%
Intermediate Precision 6 determinations at 100% test concentration by Analyst 2 on Day 2 NMT 2.0% (combined data from both analysts)
Accuracy

2.4.1 Objective: To establish the closeness of agreement between the value found and the value accepted as a true or conventional true value [2].

2.4.2 Experimental Protocol (Recovery Study):

  • Prepare the sample placebo/matrix in triplicate at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
  • Spike each placebo with a known amount of this compound standard.
  • Analyze the spiked samples using the validated method.
  • Calculate the percentage recovery of this compound for each level.

Table 3: Accuracy (Recovery) Study Design and Acceptance Criteria

Spike Level Theoretical Amount Added (mg) Mean Amount Recovered (mg, n=3) % Recovery Acceptance Criteria
50% 50.0 49.5 99.0% 98.0-102.0%
100% 100.0 100.8 100.8% 98.0-102.0%
150% 150.0 148.9 99.3% 98.0-102.0%
Limits of Detection (LOD) and Quantitation (LOQ)

2.5.1 Objective: To determine the lowest amount of this compound that can be detected (LOD) and quantified (LOQ) with acceptable accuracy and precision [3].

2.5.2 Experimental Protocol (Signal-to-Noise Ratio):

  • Inject a series of diluted this compound solutions and compare the signal of the analyte peak with the background noise.
  • LOD is typically determined at a signal-to-noise ratio of 3:1.
  • LOQ is typically determined at a signal-to-noise ratio of 10:1 and must be validated by analyzing a minimum of six samples at the LOQ level to confirm a precision of ≤5% RSD and accuracy of 80-120% [2].

Experimental Workflow and Data Analysis

The following diagram illustrates the logical sequence and key decision points in the analytical method validation workflow.

G Start Start: Pre-Validation Step1 Define Method Intended Use Start->Step1 Step2 Finalize & Optimize Method Step1->Step2 Step3 Execute Validation Tests Step2->Step3 Step4 Compile & Analyze Data Step3->Step4 Decision1 Do all parameters meet acceptance criteria? Step4->Decision1 Step5 Method Validation Successful Decision1->Step5 Yes Step6 Method Failed Investigate & Improve Decision1->Step6 No Step6->Step2 Re-optimize

Summary and Conclusion

The rigorous validation of an analytical method for this compound, as outlined in this protocol, is non-negotiable for generating reliable and reproducible data. Adherence to ICH Q2(R1) guidelines ensures that the method is scientifically sound and fit for its intended purpose, whether in research, quality control, or regulatory submissions. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, researchers and drug development professionals can have a high degree of confidence in the results generated, thereby supporting the advancement of this compound as a potential therapeutic agent.

References

Proposed Stability and Forced Degradation Protocol for Cardiospermin

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the key experiments for a preliminary stability assessment, focusing on forced degradation studies to establish a stability-indicating method.

1. Objective To subject cardiospermin to various forced degradation conditions to identify potential degradation products and determine the stability-indicating power of the analytical method (e.g., HPLC-UV or HPLC-PDA).

2. Materials and Equipment

  • This compound standard (High Purity)
  • Solvents: Methanol, Acetonitrile, Water (HPLC grade)
  • Acid: e.g., 0.1 M Hydrochloric Acid (HCl)
  • Base: e.g., 0.1 M Sodium Hydroxide (NaOH)
  • Oxidizing Agent: e.g., 3% Hydrogen Peroxide (H₂O₂)
  • Equipment: HPLC system with PDA or UV-Vis detector, analytical balance, pH meter, heated water bath or oven, UV chamber for photostress studies.

3. Experimental Workflow for Forced Degradation The following diagram illustrates the logical flow of the forced degradation study to help you visualize and plan the experiment.

G Start Start: this compound Stock Solution A1 Acidic Hydrolysis (0.1 M HCl, 60°C, 1-24h) Start->A1 A2 Alkaline Hydrolysis (0.1 M NaOH, 60°C, 1-24h) Start->A2 B Oxidative Degradation (3% H₂O₂, RT, 1-24h) Start->B C Photolytic Degradation (Exposed to UV/VIS, 1-7 days) Start->C D Thermal Degradation (Solid state, 60°C, 1-7 days) Start->D N Neutral Control (pH 7, 60°C, 1-24h) Start->N End End: HPLC-PDA Analysis A1->End A2->End B->End C->End D->End N->End

4. Detailed Methodologies

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  • Sample Preparation for Stress Studies:
    • Acidic/Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl or 0.1 M NaOH. Heat at 60°C for predefined intervals (e.g., 1, 6, 24 hours). Neutralize at the end of the stress period.
    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for predefined intervals.
    • Photolytic Degradation: Expose the solid this compound and a solution to UV (e.g., 254 nm and 366 nm) and visible light as per ICH Q1B option 2.
    • Thermal Degradation: Expose the solid this compound to a controlled temperature (e.g., 60°C) in an oven for up to 7 days.
    • Neutral Hydrolysis (Control): Treat the solution at elevated temperature (e.g., 60°C) and pH 7 to account for any degradation from heat and water alone.
  • HPLC Analysis:
    • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
    • Mobile Phase: Optimize based on this compound's polarity. A gradient of water and acetonitrile/methanol is a typical starting point.
    • Flow Rate: 1.0 mL/min
    • Detection: PDA detector (scanning from 200-400 nm). The λmax for this compound should be determined experimentally.
    • Injection Volume: 10-20 µL

Key Parameters for Stability-Indicating Method Validation

After forced degradation, the analytical method must be validated to prove it is "stability-indicating." The table below summarizes the core validation parameters to assess.

Parameter Objective Acceptance Criteria (Example)
Specificity To prove the method can distinguish this compound from all degradation products. Peak purity index ≥ 0.999; baseline separation from nearest degradant.
Linearity & Range To demonstrate a proportional response of the detector to the concentration of this compound. R² > 0.999 over a range (e.g., 50-150% of target concentration).
Accuracy To determine the closeness of the measured value to the true value. Mean recovery of 98-102%.
Precision To determine the closeness of a series of measurements under the same conditions. RSD ≤ 2.0% for repeatability.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. System suitability criteria are met when parameters (e.g., temp, flow rate) are varied.

Pathways for Further Research

Since specific data on this compound is lacking, your next steps should involve foundational research:

  • Solubility and λmax Determination: Begin by establishing this compound's solubility in various solvents and its ultraviolet absorption spectrum to select a detection wavelength [1].
  • Analytical Method Development: Focus on developing and optimizing a robust HPLC or LC-MS method before full validation.
  • Consult Regulatory Guidelines: Adhere to ICH Guidelines Q1A(R2) (Stability Testing) and Q2(R1) (Validation of Analytical Procedures) for the definitive requirements on study design and acceptance criteria.

References

cardiospermin bioassay-guided isolation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Bioassay-Guided Isolation: Core Workflow

The foundational principle of Bioassay-Guided Isolation (BGI) is to use a biological activity assay to direct the fractionation process, ensuring that only active fractions are pursued, thereby increasing the efficiency of discovering bioactive compounds [1]. The workflow can be broken down into iterative steps, as shown below.

G Start Start: Prepare Crude Plant Extract A Fractionate Extract (e.g., Column Chromatography) Start->A B Test Fractions in Bioassay A->B C Identify Active Fraction(s) (Bioassay) D Proceed with Active Fraction C->D Active E Discard Inactive Fractions C->E Inactive F Isolate Pure Compound(s) (Advanced Chromatography) D->F G Validate Bioactivity & Characterize Structure (NMR, MS) F->G End End: Identified Bioactive Compound G->End B->C x1 x2

Detailed Experimental Protocols for Key Steps

The following table summarizes the core experimental procedures involved in a BGI pipeline, from initial extraction to final compound characterization.

Step Protocol Description Key Parameters & Techniques

| 1. Plant Material & Extraction | Fresh leaves are washed, dried, and powdered. The powder is subjected to cold maceration with solvent [2]. | Solvent: Hydro-alcoholic mix (80% Methanol, 20% water). Duration: 4 days. Post-processing: Filtration and concentration at 40±5°C [2]. | | 2. Preliminary Phytochemical Screening | The crude extract is tested for major classes of active compounds (e.g., flavonoids, alkaloids, terpenoids) [2]. | Method: Standard chemical tests (e.g., Harborne method) [2]. | | 3. Primary Bioassay | The anti-inflammatory activity of extracts/fractions is tested in vitro using LPS-stimulated macrophage cells [1]. | Cell Line: Murine RAW 264.7 macrophages. Inducer: Lipopolysaccharide (LPS). Readouts: Nitric Oxide (NO) production, ROS levels, pro-inflammatory cytokine (TNF-α, IL-6) secretion/secretion [1]. | | 4. Fractionation (Column Chromatography) | The active crude extract is fractionated using a silica gel column with a gradient solvent system to separate constituents [2]. | Stationary Phase: Silica gel (200 g). Column Dimensions: 100 cm x 3.5 cm. Elution: Start with non-polar solvent (Hexane), gradually increase polarity with Chloroform and Methanol [2]. | | 5. Monitoring & Pooling | Collected fractions are analyzed to group similar chemical profiles. | Method: Thin Layer Chromatography (TLC). Mobile Phase: e.g., Chloroform:Methanol (9:1 v/v). Visualization: UV light, Iodine vapor, or specific reagents [2]. | | 6. Final Isolation & Purity Check | Active sub-fractions are subjected to repeated chromatography until pure compounds are obtained. | Techniques: Preparative TLC, repeated Column Chromatography. Purity Confirmation: Single spot on TLC, sharp peaks in HPLC [2]. | | 7. Structural Elucidation | The chemical structure of the pure active compound is determined. | Techniques:

  • Spectroscopy: NMR (¹H, ¹³C) for carbon-hydrogen framework [2] [1].
  • Mass Spectrometry: ESI-MS for molecular weight and formula [1]. |

Case Study & Specific Compound Data

Applying the above workflow to Cardiospermum halicacabum has led to the isolation of several flavonoids with demonstrated bioactivity.

  • Identified Bioactive Compounds: Research has successfully isolated compounds such as Apigenin-7-O-β-D-glucuronide and Kaempferol-3-O-α-L-rhamnoside from the leaf extract of C. halicacabum using these techniques [2]. Another study isolated Apigenin-7-O-β-D-glucuronide and Diosmetin-7-O-β-D-glucuronide through a BGI approach targeting anti-inflammatory activity [1].
  • Structure of Cardiospermin: this compound itself is a cyanogenic glucoside. Its chemical structure is distinct from the flavonoid compounds listed above [3].

Critical Considerations for Protocol Design

  • Bioassay Selection is Crucial: The choice of a robust, relevant, and reproducible bioassay is the most critical factor, as it dictates the entire isolation process [1].
  • Hybrid Modern Strategies: To overcome limitations of traditional BGI (e.g., being labor-intensive), consider integrating untargeted metabolomics [4] [5]. This approach can rapidly profile all metabolites in an extract and help prioritize fractions not just on activity, but also on chemical novelty or abundance of specific compound classes, leading to a more efficient discovery process [5].
  • Solvent System Optimization: The solvent systems mentioned (e.g., Chloroform:Methanol) are examples. Optimal ratios for separation must be determined empirically for your specific plant material and target compounds [2].

References

cardiospermin low yield extraction optimization

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Troubleshooting Low Yield

When facing low yields, the problem can stem from the biological source material, the extraction method, or the purification process. The table below outlines common issues and their potential solutions.

Troubleshooting Area Common Issues Potential Optimization Strategies
Source Material Low native concentration in plant tissue; seasonal or environmental variations; incorrect plant part used. • Conduct metabolic profiling to confirm presence. • Use controlled cultivation/gene regulation studies to enhance production [1]. • Standardize plant source, harvest time, and tissue type.
Extraction Process Inefficient solvent system; incomplete cell disruption; compound degradation during extraction. • Screen solvents (e.g., ethanol-water mixtures [2]). • Optimize temperature, time, and solid-to-solvent ratio. • Use techniques like ultrasound-assisted or pressurized liquid extraction.
Purification & Analysis Co-extraction of interfering compounds (e.g., polysaccharides, pigments); loss during purification; inaccurate quantification. • Employ liquid-liquid partitioning (e.g., ethyl acetate [3]). • Use chromatographic methods (resin-based [3]). • Develop a specific analytical method (e.g., UPLC-MS [4]) for accurate tracking.

Experimental Workflow for Method Development

To systematically optimize the extraction process, you can follow the workflow below. This approach helps in identifying the most impactful factors.

Start Start: Low Yield Problem Step1 1. Authenticate & Pre-treat Source Material Start->Step1 Step2 2. Screen Extraction Solvents Step1->Step2 Step3 3. Optimize Extraction Parameters Step2->Step3 Step4 4. Purify & Analyze Step3->Step4 Step5 5. Scale-up & Validate Step4->Step5 End Optimized Protocol Step5->End

Detailed Protocol: Ethanol Extraction & Preliminary Purification

Based on methods used for other compounds from Cardiospermum halicacabum and related medicinal plants [2] [3], here is a detailed protocol you can adapt and optimize.

  • 1. Sample Preparation

    • Plant Material: Use dried and finely powdered whole plant of Cardiospermum halicacabum.
    • Authentication: The plant material should be botanically authenticated. A voucher specimen is deposited in a herbarium for future reference.
    • Drying: Dry plant material in shade and grind to a fine powder (40-60 mesh) to maximize surface area.
  • 2. Solvent Extraction

    • Solvent System: Use ethanol-water mixture (e.g., 70-100% ethanol). Aqueous ethanol often efficiently extracts a wide range of medium-polarity secondary metabolites [2].
    • Method: Macerate the powdered plant material in the solvent (e.g., 1:10 to 1:20 solid-to-solvent ratio) for a defined period (e.g., 24 hours) with agitation. Alternatively, use Soxhlet extraction for exhaustive extraction.
    • Filtration & Concentration: Filter the extract through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain a crude dry extract.
  • 3. Liquid-Liquid Partitioning

    • This step helps remove sugars and highly polar impurities, enriching the medium-polarity fraction.
    • Procedure: Dissolve the crude dry extract in a small volume of 90% ethanol. Further partition this solution sequentially with organic solvents like petroleum ether (to remove non-polar pigments), ethyl acetate, and n-butanol [3].
    • Target Fraction: The ethyl acetate fraction often contains valuable phenolic compounds and should be collected, concentrated, and screened for the presence of cardiospermin.
  • 4. Analytical Method Development for Quantification

    • Instrumentation: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-Q-TOF-MS) is highly recommended for its high resolution and sensitivity [4].
    • Method: Develop a UPLC method with a C18 column using a gradient of water and acetonitrile (both with 0.1% formic acid) as the mobile phase.
    • Identification & Quantification: Use the high-resolution mass data to tentatively identify this compound. For accurate quantification, you will need to obtain or synthesize a pure standard of this compound to create a calibration curve.

Key Optimization Parameters to Test

Your experimental design should systematically vary these critical factors to find their optimal levels:

  • Extraction Solvent: Test different ratios of ethanol-water (e.g., 50%, 70%, 90%, 100%) [2] [3]. The polarity of the solvent significantly impacts which compounds are extracted.
  • Solid-to-Solvent Ratio: Evaluate ratios from 1:5 to 1:20 (w/v). A higher ratio can improve yield but may become impractical for large-scale work.
  • Extraction Time & Temperature: Test durations from 1 to 24 hours and temperatures from room temperature to 70°C. Higher temperatures can improve efficiency but risk degrading thermolabile compounds.
  • Extraction Technique: Compare maceration, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). Techniques like UAE can dramatically reduce extraction time and improve yield.

Frequently Asked Questions (FAQs)

  • Q: I cannot find a commercial standard for this compound. How can I quantify it?

    • A: Without a standard, absolute quantification is impossible. You can perform relative quantification by integrating the peak area of this compound in your UPLC chromatogram and comparing it across different experimental conditions. Isolating a pure fraction from your extract for creating an "in-house" standard is a more advanced but viable option.
  • Q: My extract is very viscous and hard to work with. What should I do?

    • A: Viscosity is often due to co-extracted polysaccharides. The liquid-liquid partitioning step described above is crucial. Partitioning the crude extract with ethyl acetate after dissolving it in 90% ethanol will effectively separate medium-polarity target compounds from the highly polar, viscous polysaccharides [3].
  • Q: How can I enhance the production of this compound in the plant itself?

    • A: This involves upstream strategies. You can investigate the use of elicitors (e.g., jasmonic acid, salicylic acid, or fungal extracts) during plant cultivation to stimulate the plant's defense pathways and secondary metabolite production [1]. Furthermore, studying the genetic and epigenetic regulation of its biosynthetic pathway could offer long-term solutions for yield enhancement [1].

References

Comprehensive Technical Support: Cardiospermin Isolation Purity Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cardiospermin and Isolation Challenges

This compound is a cyanogenic glucoside compound identified as (2S)-6-hydroxy-4-methylene-2-[{3,4,5-trihydroxy-6-(hydroxymethyl)-tetrahydro-2H-pyran-2-yl}oxy] hexanenitrile with a molecular formula of C₁₃H₂₁NO₇ and molecular weight of 303 g/mol [1]. This bioactive compound has been isolated primarily from Cardiospermum halicacabum Linn., a medicinal plant used in traditional medicine for treating nervous system disorders, rheumatism, and anxiety [1]. This compound demonstrates significant anxiolytic activity without the side effects associated with synthetic benzodiazepines, making it a promising candidate for natural product drug development [1].

The isolation of this compound presents several technical challenges that can impact research outcomes and reproducibility. Common issues include low extraction efficiency due to solvent selection mismatch, compound degradation during processing, co-elution of impurities during chromatographic separation, and structural instability during storage. These challenges are compounded by the natural variation in plant source material and the presence of similar compounds in crude extracts that can interfere with isolation and analysis. Understanding these challenges is essential for developing robust isolation protocols that yield high-purity this compound suitable for pharmacological evaluation and mechanistic studies.

Isolation Methodologies & Techniques

Extraction Techniques

Successful isolation of this compound begins with optimized extraction methods that maximize compound recovery while minimizing degradation and impurity co-extraction. Several extraction approaches have been documented in the literature with varying efficiencies:

  • Hydro-alcoholic extraction: Using 80% methanol with 20% distilled water through cold maceration for 4 days has proven effective for extracting related compounds from Cardiospermum halicacabum. This method yields comprehensive phytochemical profiles while maintaining compound stability [2].

  • Ethanol root extraction: Specific to this compound isolation, researchers have successfully used ethanolic extraction of roots followed by bioactivity-guided fractionation. This approach capitalizes on the traditional use of roots for nervous system disorders and enables targeted isolation of the anxiolytic principle [1].

  • Sequential solvent extraction: Studies on related compounds from the same plant have employed sequential extraction with solvents of increasing polarity (petroleum ether, acetone, chloroform, and ethanol) to fractionate compounds based on solubility characteristics [3].

Purification Techniques

Following extraction, purification is critical for obtaining this compound in high purity. The following techniques have been successfully employed:

  • Column chromatography: Silica gel column chromatography (200 g, 100cm × 3.5 cm) with gradient elution using hexane, chloroform, and methanol in varying proportions has been effectively used for initial fractionation. Fractions are typically collected in 100 mL volumes and monitored by TLC [2].

  • Bioactivity-guided fractionation: For this compound specifically, researchers have employed anxiety model screening of fractions to identify active compounds, leading to the isolation of this compound from fraction 14 of the ethanolic root extract [1].

  • Recrystallization: Final purification of isolated compounds often involves recrystallization from appropriate solvent systems to achieve high purity standards suitable for structural characterization [3].

Table: Comparison of Extraction and Purification Methods for this compound Isolation

Method Solvent System Duration Target Component Efficiency
Hydro-alcoholic extraction 80% methanol + 20% distilled water 4 days (cold maceration) Broad phytochemical profile High for polar compounds [2]
Ethanol root extraction 100% ethanol Not specified This compound specifically High for target compound [1]
Sequential extraction Petroleum ether → acetone → chloroform → ethanol Varies per solvent Fractionated compounds by polarity Moderate to high [3]
Silica gel column chromatography Hexane → CHCl₃ → MeOH (gradient) Varies Pre-fractionation of extracts High separation efficiency [2]

Purity Analysis & Analytical Characterization

Analytical Methods for Purity Assessment

Determining the purity of isolated this compound requires orthogonal analytical techniques that provide complementary information about chemical structure and impurity profiles. The following methods have been successfully applied:

  • Thin Layer Chromatography (TLC): TLC on silica gel plates with solvent systems such as chloroform:methanol (9:1 v/v) provides rapid assessment of separation efficiency and compound purity. Visualization under UV light and with spraying reagents like silver nitrate and iodine vapor helps identify compound spots [2].

  • High-Performance Liquid Chromatography (HPLC): HPLC offers quantitative purity assessment and is particularly valuable for detecting low-level impurities. When coupled with mass spectrometry, it enables both separation and identification of compounds [3].

  • Spectroscopic Techniques: Structural elucidation and purity confirmation are achieved through comprehensive spectroscopic analysis:

    • FT-IR Spectroscopy: Identifies functional groups and characteristic molecular vibrations [1]
    • NMR Spectroscopy (¹H, ¹³C): Provides detailed information about carbon-hydrogen framework and molecular structure [1]
    • Mass Spectrometry: Determines molecular weight and fragmentation pattern (this compound shows molecular ion peak at m/z 303 and base peak at m/z 141) [1]
Monitoring Process-Related Impurities

In therapeutic protein development (principles applicable to natural products like this compound), impurities are categorized as product-related impurities (degradation products, variants) or process-related impurities (host cell proteins, media components, purification residues) [4]. For this compound isolation, key impurities to monitor include:

  • Plant matrix components: Chlorophyll, lipids, and other secondary metabolites that co-extract with the target compound
  • Solvent residues: Residual extraction and purification solvents
  • Degradation products: Compounds resulting from this compound instability under processing conditions

Table: Analytical Techniques for this compound Purity Assessment

Technique Application in Purity Assessment Key Parameters Sensitivity
TLC Initial purity screening, fraction monitoring Rf values, spot purity Moderate [2]
HPLC Quantitative purity analysis, impurity profiling Retention time, peak area, peak symmetry High [3]
LC-MS/MS Structural confirmation, impurity identification Molecular weight, fragmentation pattern Very high [4]
NMR Structural elucidation, purity confirmation Chemical shifts, coupling constants High [1]
FT-IR Functional group analysis Characteristic absorption frequencies Moderate [1]

Troubleshooting Guides

Common Isolation Issues and Solutions
  • Problem: Low Extraction Yield

    • Potential Causes: Suboptimal solvent system, insufficient extraction time, improper plant material preparation
    • Solutions:
      • Use hydro-alcoholic solvents (80% methanol:20% water) for better extraction efficiency [2]
      • Extend maceration time to 4 days with occasional agitation
      • Ensure plant material is properly dried and powdered to increase surface area
      • Consider sequential extraction with solvents of increasing polarity [3]
  • Problem: Poor Compound Purity After Column Chromatography

    • Potential Causes: Inadequate stationary phase selection, improper mobile phase gradient, column overloading
    • Solutions:
      • Optimize mobile phase using TLC screening before column chromatography [2]
      • Use gradient elution starting with non-polar solvents (hexane) and gradually increasing polarity with chloroform and methanol [2]
      • Reduce sample loading on column (typical ratio: 1:20 sample:silica gel)
      • Increase number of fractions collected to improve separation resolution
  • Problem: Compound Degradation During Processing

    • Potential Causes: Exposure to light, high temperatures, extreme pH, oxidative conditions
    • Solutions:
      • Conduct extraction and purification steps at controlled temperatures (40±5°C) [2]
      • Use amber glassware to protect from light
      • Add antioxidant agents (e.g., ascorbic acid) to extraction solvents
      • Work under inert atmosphere (nitrogen) when possible
  • Problem: Inconsistent Biological Activity Between Batches

    • Potential Causes: Variable plant source material, differences in compound purity, presence of interfering compounds
    • Solutions:
      • Standardize plant material collection (same season, location, and plant part) [1]
      • Implement bioactivity-guided fractionation to track active principle [1]
      • Establish quality control markers using TLC or HPLC
      • Validate purity through multiple analytical techniques (TLC, HPLC, NMR) [3]

Experimental Protocols

Detailed Isolation Workflow

The following diagram illustrates the comprehensive workflow for this compound isolation and characterization:

cardiospermin_isolation cluster_extraction Extraction Options plant_material Plant Material Collection (Fresh leaves/roots of C. halicacabum) preparation Material Preparation (Washing, drying, powdering) plant_material->preparation extraction Solvent Extraction (Hydro-alcoholic or ethanolic) preparation->extraction filtration Filtration & Concentration (Muslin cloth, 40±5°C) extraction->filtration hydro_alcoholic Hydro-alcoholic (80% methanol + 20% water) ethanolic Ethanolic root extraction (100% ethanol) sequential Sequential extraction (Petroleum ether→acetone→chloroform→ethanol) fractionation Bioactivity-Guided Fractionation (Column chromatography) filtration->fractionation isolation Compound Isolation (TLC monitoring, recrystallization) fractionation->isolation identification Structural Identification (FT-IR, NMR, MS) isolation->identification purity Purity Assessment (HPLC, TLC, melting point) identification->purity

This compound Isolation and Characterization Workflow

Plant Material Preparation:

  • Collect fresh leaves or roots of Cardiospermum halicacabum from verified botanical sources
  • Thoroughly wash with water to remove soil and debris
  • Air dry at room temperature to preserve heat-sensitive compounds
  • Powder using mechanical grinder to consistent particle size [2]

Extraction Protocol:

  • For hydro-alcoholic extraction: Use 80% methanol with 20% distilled water at sample-to-solvent ratio of 1:10
  • Perform cold maceration for 4 days with occasional agitation
  • Filter through muslin cloth followed by Whatman filter paper
  • Concentrate filtrate at 40±5°C using rotary evaporator [2]
  • For specific this compound isolation: use ethanolic root extraction with similar parameters [1]

Purification Steps:

  • Pack silica gel column (100cm × 3.5cm) using slurry method
  • Load extract residue (10g) mixed with small amount of stationary phase
  • Elute with gradient solvent system: hexane → chloroform → methanol
  • Collect fractions (20-100mL each) and monitor by TLC [2]
  • For this compound: focus on fraction 14 from ethanolic root extract [1]
  • Combine similar fractions and concentrate under reduced pressure
  • Perform recrystallization from appropriate solvent system
Structural Elucidation Methods

Spectroscopic Analysis:

  • FT-IR Spectroscopy: Prepare KBr pellet of isolated compound and record spectrum in range 4000-400 cm⁻¹. Identify characteristic functional groups: nitrile stretch (~2240 cm⁻¹), hydroxyl groups (~3300 cm⁻¹), and ether linkages (~1100 cm⁻¹) [1]

  • NMR Spectroscopy: Dissolve ~10 mg compound in deuterated solvent (CDCl₃ or DMSO-d₆). Record ¹H NMR (300-500 MHz) and ¹³C NMR (75-125 MHz) spectra. Assign all proton and carbon signals based on chemical shifts, integration, and coupling patterns [1]

  • Mass Spectrometry: Use ESI-MS or EI-MS in positive ion mode. This compound shows molecular ion peak [M+H]+ at m/z 304 and characteristic fragment ions at m/z 141 (base peak) corresponding to the cyanohydrin fragment [1]

Purity Validation:

  • Determine melting point using capillary method (this compound: 145°C) [3]
  • Perform HPLC analysis with C18 column and UV detection
  • Confirm homogeneity by TLC in multiple solvent systems
  • Calculate percentage purity based on peak areas in HPLC chromatogram

FAQ Section

Technical Questions
  • What is the recommended method for confirming this compound identity?

    • This compound identity should be confirmed using multiple spectroscopic techniques. FT-IR shows characteristic functional groups, ¹H NMR displays specific proton patterns, and MS provides molecular weight confirmation (303 m/z) and fragmentation pattern with base peak at 141 m/z [1].
  • How can I improve separation resolution during column chromatography?

    • Use finer silica gel mesh (200-400) for better separation, optimize mobile phase gradient based on TLC results, reduce sample loading (typical ratio 1:20 sample:stationary phase), and increase column bed height for better theoretical plates [2].
  • What are the critical parameters for maintaining this compound stability during isolation?

    • Control temperature during concentration (40±5°C), protect from light using amber glassware, work under inert atmosphere when possible, and store purified compound at -20°C in desiccator [2] [1].
  • How can I distinguish this compound from related compounds in C. halicacabum?

    • This compound is specific to roots and shows characteristic anxiolytic activity in bioassays. It can be distinguished from leaf compounds like Kaempferol-3-o-α-l-rhamnoside and Apigenin-7-o-β-d-glucuronide through TLC Rf values, NMR patterns, and specific mass spectral fragments [2] [1].
  • What purity level is acceptable for pharmacological testing?

    • For in vitro studies, >95% purity is recommended, while for in vivo studies, >98% purity is advisable. Purity should be determined by HPLC with multiple detection methods and confirmed by NMR absence of impurity signals [5] [4].

Conclusion

References

cardiospermin storage conditions degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Cardiospermin & Stability: Core FAQs for Researchers

Q1: What is the basic chemical identity of this compound and its known stability concerns? this compound is a cyanogenic glucoside isolated from the roots of Cardiospermum halicacabum Linn [1]. As a glycoside, it is inherently susceptible to degradation through hydrolysis, a process that can be accelerated by environmental factors such as heat, humidity, and acidic or basic pH [2]. The degradation of the active compound leads to a direct loss of therapeutic efficacy.

Q2: What are the recommended storage conditions for a this compound standard or extract? While specific stability studies for this compound were not found, the following storage conditions are recommended based on general principles for stabilizing sensitive phytochemicals [2]. These should be considered a starting point for your experimental protocols.

Condition Type Recommended Parameters Rationale & Application
Long-Term Storage -20°C in a desiccated environment. Slows molecular motion and prevents hydrolytic degradation; ideal for master stock solutions and long-term stability studies.
Short-Term/Working Standard 2 - 8°C (refrigerated). Suitable for standards that are used frequently, minimizing repeated freeze-thaw cycles of the main stock.
Light Sensitivity Store in amber glass vials or containers wrapped in aluminum foil. Protects against photodegradation caused by UV and visible light.
Atmosphere Consider an inert atmosphere (e.g., N₂ blanket) for bulk powder or concentrated stock solutions. Prevents oxidative degradation by displacing oxygen from the headspace of the storage container.

Troubleshooting Guide: Common Scenarios & Solutions

Problem Potential Root Cause Corrective & Preventive Actions

| Unexpected drop in assay potency | Hydrolytic degradation from moisture. | 1. Re-qualify Standard: Check purity via HPLC against a fresh reference. 2. Re-package Material: Use single-use, sealed aliquots to minimize air exposure. 3. Verify Storage Equipment: Confirm freezer/refrigerator temperature logs and ensure integrity of desiccant. | | Formation of degradation products in HPLC | Photo-degradation or oxidation. | 1. Review Handling: Ensure all steps from sample preparation to analysis are performed under subdued light and using amberized vials. 2. Modify Mobile Phase: Use stabilizers like 0.1% formic acid (for acidic compounds) or buffer appropriately to control pH. 3. Analyze in Triplicate: Immediately after preparation to establish a baseline. | | Poor recovery from spiked samples | Instability in the solution matrix or adsorption to vials. | 1. Matrix Match: Prepare standards in the same solvent/solution as the sample matrix. 2. Use Silanized Vials: Prevents adsorption of the compound to active sites on glass surfaces. 3. Optimize Solvent: Increase organic solvent content or use a surfactant to improve solubility and stability. |

Experimental Protocols for Stability Assessment

To generate your own stability data for this compound, you can implement the following standard protocols.

Protocol 1: Forced Degradation (Stress Testing) This protocol helps identify likely degradation products and establish the stability-indicating power of your analytical methods [2].

  • Objective: To understand the intrinsic stability of this compound under various stress conditions.
  • Materials: Pure this compound standard, 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heated oven (e.g., 60°C and 80°C), UV lamp.
  • Method:
    • Prepare separate solutions of this compound in different stressor solutions: acidic (HCl), basic (NaOH), oxidative (H₂O₂), thermal (in oven), and photolytic (UV light).
    • Expose the solutions to the stressors for 24 hours, sampling at 0, 6, and 24 hours.
    • Analyze all samples using your standard HPLC or LC-MS method.
    • Monitor and quantify the disappearance of the parent this compound peak and the appearance of new degradation peaks.

The workflow for this protocol can be visualized as follows:

G Start Start: this compound Solution Stress Apply Stress Conditions Start->Stress Analyze Analyze via HPLC/LC-MS Stress->Analyze Data Monitor Peak Changes (Parent & Degradants) Analyze->Data

Protocol 2: Accelerated Stability Study This protocol provides preliminary data to estimate shelf-life and select appropriate storage conditions [2].

  • Objective: To predict the long-term stability of this compound under recommended storage conditions.
  • Materials: Purified this compound in its intended packaging (e.g., in a sealed vial with desiccant).
  • Method:
    • Place multiple samples of this compound in stability chambers set at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) [2].
    • Withdraw samples at predetermined time points (e.g., 1, 2, 3, and 6 months).
    • Analyze the samples for potency, related substances, and any physical changes (e.g., color, appearance).
    • The data from the accelerated study can be used to extrapolate and suggest suitable "Long-Term" storage conditions, typically 25°C ± 2°C / 60% RH ± 5% RH [2].

The decision-making process based on stability study results is outlined below:

G Start Stability Study Results Decision Degradation > 5%? Start->Decision Pass Conditions Valid Proceed with Storage Decision->Pass No Fail Reformulate/Repackage Decision->Fail Yes

Key Information Gaps and Future Research

The main limitation is the absence of peer-reviewed studies specifically investigating this compound's degradation kinetics. To fully establish its storage shelf life, the following research is essential:

  • Quantitative Degradation Kinetics: Conduct formal studies to determine the rate of this compound degradation at different temperatures and pH levels, enabling the calculation of a precise shelf life.
  • Identification of Degradants: Use advanced analytical techniques (LC-MS/MS, NMR) to elucidate the chemical structures of the major degradation products formed under stress conditions.
  • Packaging Optimization Study: Compare different packaging materials (e.g., glass vs. various plastics, with and without desiccants) under ICH-defined stability conditions to define the most effective barrier.

References

cardiospermin solvent system optimization chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Solvent System Optimization

Optimizing a solvent system is crucial for achieving a balance between compound separation, analysis time, and purity. The key is to manipulate the chemical interactions between your compound, the stationary phase, and the mobile phase.

The table below summarizes the main factors to consider during optimization:

Factor Description Optimization Goal
Stationary Phase The solid adsorbent in the column (e.g., silica gel, C18). [1] Select chemistry that provides differential retention for cardiospermin and its close-eluting impurities.
Mobile Phase Composition The solvent or mixture of solvents that move the analyte through the column. [1] Adjust the ratio of solvents (e.g., Heptane:Ethyl Acetate) to achieve an ideal retention factor (Rf).
Retention Factor (Rf) The distance a compound travels divided by the distance the solvent front travels (in TLC). [2] Aim for an Rf between 0.1 and 0.4 for the target compound to ensure sufficient retention and separation. [2]
Gradient Elution A technique where the mobile phase composition is changed during the run. [1] Use for complex mixtures; a shallow gradient can improve resolution of compounds with similar polarities.

A critical concept for scaling from TLC to flash chromatography is the Delta Column Volume (ΔCV). A larger ΔCV between your target compound and its neighbors allows for higher sample loading without sacrificing purity. [2] The following workflow visualizes the method development and troubleshooting process:

Start Start Method Development TLC Run Analytical TLC Start->TLC CheckRf Check Rf Value TLC->CheckRf RfLow Rf < 0.1 CheckRf->RfLow RfGood Rf 0.1 - 0.4 CheckRf->RfGood RfHigh Rf > 0.4 CheckRf->RfHigh Adjust Adjust Solvent Polarity RfLow->Adjust Increase Polarity CalcCV Calculate ΔCV RfGood->CalcCV RfHigh->Adjust Decrease Polarity CVGood ΔCV ≥ 1.5 CalcCV->CVGood CVLow ΔCV < 1.5 CalcCV->CVLow ScaleUp Scale to Flash Column CVGood->ScaleUp Troubleshoot Proceed to Troubleshooting CVLow->Troubleshoot

Troubleshooting Common Chromatography Issues

Even with a planned method, issues can arise. Here is a guide to diagnosing and resolving common problems.

Problem Common Problem: Poor Separation Sym1 Peak Tailing Problem->Sym1 Sym2 Poor Resolution Problem->Sym2 Sym3 No Peaks / Low Signal Problem->Sym3 Cause1 Possible Cause: - Secondary interaction with stationary phase - Column degradation Sym1->Cause1 Cause2 Possible Cause: - Solvent strength too high - ΔCV too low for sample load Sym2->Cause2 Cause3 Possible Cause: - Detector lamp failure - Sample not injected correctly - Wrong detector wavelength Sym3->Cause3 Sol1 Solution: - Add modifier (e.g., TFA) - Use end-capped column - Replace column Cause1->Sol1 Sol2 Solution: - Decrease solvent polarity - Reduce sample load Cause2->Sol2 Sol3 Solution: - Check instrument diagnostics - Verify injection procedure - Confirm analyte's λ_max Cause3->Sol3

Frequently Asked Questions

  • Q: How can I increase the loading capacity of my flash column without losing purity?

    • A: The key is the Delta Column Volume (ΔCV). A larger ΔCV value between your target compound and its closest neighbor directly translates to a higher possible sample load. This is achieved by optimizing your solvent system to maximize the separation (1/Rf difference) on TLC. [2]
  • Q: My peaks are tailing. What should I do?

    • A: Peak tailing often indicates undesirable secondary interactions with the stationary phase. Solutions include adding a small amount of acid (like 0.1% TFA) to the mobile phase to suppress silanol interactions, using a higher-quality end-capped column, or ensuring your column is not degraded or contaminated. [1]
  • Q: What is the most critical parameter to check from TLC before scaling up to a flash column?

    • A: The most critical parameters are the Rf value and the ΔCV. First, ensure your target compound has an Rf between 0.1 and 0.4 in your chosen solvent system. Then, calculate the ΔCV to confirm there is enough separation volume to handle your desired sample load. [2]

A Practical Path Forward for this compound

  • Start with Literature Search: Look for published purification protocols for compounds with similar structures (e.g., other flavonoid glycosides or compounds from the same plant family).
  • Begin with Standard Systems: A common starting point for reversed-phase HPLC is a water-acetonitrile gradient. For normal-phase flash chromatography (on silica), a heptane-ethyl acetate or dichloromethane-methanol gradient is often effective.
  • Use TLC Systematically: Use the TLC optimization and ΔCV calculation method outlined above to rapidly screen solvent systems and determine the optimal loading for your specific crude extract containing this compound.

References

cardiospermin vs synthetic anxiolytics efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Synthetic Anxiolytics

The table below summarizes the efficacy and acceptability of various anxiolytic drugs based on a 2025 network meta-analysis of 100 trials. Efficacy is measured by the reduction in the Hamilton Anxiety Rating Scale (HAM-A) score, and acceptability is defined by the rate of study discontinuation for any cause [1].

Drug / Treatment Drug Class Efficacy (vs. Placebo) Acceptability (Discontinuation vs. Placebo) Key Notes & Safety
Clomipramine Tricyclic Antidepressant Highest Efficacy Highest Discontinuation (Lowest Acceptability) Efficacy and acceptability do not align; significant side effects [1].
Silexan (Lavender oil) Phytopharmaceutical Highly Effective As acceptable as Placebo Favorable balance of high efficacy and good tolerability [1].
Paroxetine SSRI More Effective Information Missing Used as an active comparator in clinical trials [1].
Lorazepam Benzodiazepine More Effective Information Missing Used as an active comparator in clinical trials [1].
Agomelatine Melatonin receptor agonist / 5-HT2C antagonist More Effective Fewer adverse events than placebo Favorable safety profile [1].
Diazepam Benzodiazepine More Effective Fewer adverse events than placebo Favorable safety profile [1].
Clobazam Benzodiazepine More Effective Lowest Discontinuation (Highest Acceptability) High acceptability with fewer adverse events [1].
Vortioxetine Multimodal Antidepressant Least Efficacy Information Missing Lower efficacy compared to other active drugs [1].

Experimental Protocols for Anxiolytic Assessment

For the data presented above, understanding the underlying experimental methods is crucial for interpretation. The following are standard protocols in the field.

  • Clinical Trial Design (Human Subjects)

    • Population: Adults diagnosed with Generalized Anxiety Disorder (GAD) or other anxiety disorders, or populations for whom HAM-A data is available [1].
    • Intervention & Comparator: Randomized, double-blind studies comparing an active drug against a placebo and/or other active drugs [1].
    • Primary Outcomes:
      • Efficacy: The mean difference in the change from baseline in the HAM-A total score.
      • Acceptability: The rate of study discontinuations for any cause [1].
    • Secondary Outcomes: Often include the percentage of participants who are responders (usually defined as a ≥50% reduction in HAM-A score) and those who achieve remission (e.g., HAM-A score <10) [1].
  • Preclinical Animal Models

    • Elevated Plus Maze (EPM) Test: This is a common and well-validated model for screening anxiolytic activity. The apparatus consists of two open and two enclosed arms elevated from the ground. Anxiolytic activity is indicated by an increase in the number of entries into and the time spent in the open arms [2].
    • Light-Dark Test: Using zebrafish models, anxiolytic activity is measured by increased locomotor activity in the light zone and increased time spent in the light area [3].
    • Open-Field Test (OFT): Used to assess general locomotor activity and anxiety-like behavior in rodents or zebrafish. Parameters measured include the total distance traveled and immobility time ("freezing") [3].

Mechanisms of Action: Key Signaling Pathways

The therapeutic effects of anxiolytics are mediated through diverse biological pathways. The diagrams below illustrate two key mechanisms: one for a established target (GABA) and one for an emerging target (Oxytocin).

GABAA_Pathway Benzodiazepines Benzodiazepines GABA_A_Receptor GABA-A Receptor Benzodiazepines->GABA_A_Receptor Binds to Allosteric Site GABA GABA GABA->GABA_A_Receptor Binds to Primary Site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Activates Chloride_Influx Chloride Influx (Cl⁻) Chloride_Channel->Chloride_Influx Neuronal_Inhibition Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition Hyperpolarizes Neuron

Figure 1: Benzodiazepine Mechanism on GABA-A Receptor. Benzodiazepines potentiate the effect of the inhibitory neurotransmitter GABA, leading to increased neuronal inhibition and a calming effect [4] [5].

OXT_Pathway OXT Oxytocin (OXT) OXTR OXTR (GPCR) OXT->OXTR Gq_Protein Gq Protein OXTR->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC Activation DAG->PKC ER Endoplasmic Reticulum IP3->ER Ca_Release Ca²⁺ Release ER->Ca_Release

Figure 2: Oxytocin Receptor Signaling Cascade. Oxytocin binds to its Gq protein-coupled receptor (OXTR), triggering a signaling cascade that results in the release of intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC). These events modulate neuronal excitability and are implicated in the peptide's anti-stress and anxiolytic effects [6].

Research Gaps and Future Directions

The field of anxiolytic drug development is actively evolving to address the limitations of existing treatments.

  • Pursuit of Novel Mechanisms: Research is focused on targets beyond the traditional GABA and serotonin systems. This includes the oxytocin system [6], bile acid signaling [7], melanin-concentrating hormone (MCH) receptors [5], and metabotropic glutamate receptors (mGluR) [5].
  • The Challenge of Selectivity: A major goal is developing drugs that retain anxiolytic efficacy without the side effects of current medications, such as sedation, dependence, and cognitive impairment [5].
  • The Cardiospermin Gap: While Cardiospermum halicacabum is mentioned in traditional medicine for nervous diseases like anxiety [8], this specific application lacks direct experimental validation in the available literature. Future work could focus on extracting and standardizing active compounds from this plant and screening them using the preclinical models described above.

References

cardiospermin comparative phytochemical analysis Cardiospermum species

Author: Smolecule Technical Support Team. Date: February 2026

Phytochemical Profile of Cardiospermum Species

Species Major Isolated Compounds/Compound Classes Plant Part Studied Key Reported Activities
Cardiospermum halicacabum Apigenin-7-O-β-D-glucuronide, Diosmetin-7-O-β-D-glucuronide, Kaempferol-3-O-α-L-rhamnoside, Luteolin-7-O-glucuronide, Chrysoeriol-7-O-glucuronide, Arachidic acid [1] [2] Aerial parts, Leaves Anti-inflammatory, Antioxidant [1] [2]
Cardiospermum corindum Tannins, Sterols, Terpenes, Flavonoids, Saponins, Alkaloids (general classes) [3] Whole plant, Leaves Anti-inflammatory, Antioxidant, Anti-cancer, Hepatoprotective, Antispasmodic [3]
General Genus Note Cardiospermin (a cyanogenic glucoside) [4] [5] Information not specified Serves as a defense compound in plants [5]

Detailed Experimental Protocols

For researchers aiming to replicate or design studies on Cardiospermum, here are methodologies from the search results for extracting and analyzing its bioactive components.

Bioassay-Guided Fractionation for Anti-inflammatory Compounds

This modern and efficient method ensures the isolation of compounds responsible for observed biological activity [1]. The workflow for this process is outlined below.

Start Start: Plant Material Extraction A Extract with solvents of increasing polarity Start->A B Assay fractions for anti-inflammatory activity A->B C Select most active fraction for further separation B->C D Isolate pure compounds via Chromatography C->D E Elucidate structure using NMR and MS D->E F Validate bioactivity in cellular assays (e.g., RAW 264.7 cells) E->F End Identified Bioactive Compound F->End

Key Experimental Details:

  • Cell Line: Murine RAW 264.7 macrophages [1].
  • Inflammation Induction: Lipopolysaccharide (LPS) from E. coli O55:B5 [1].
  • Activity Assessment: Measured inhibition of Nitric Oxide (NO) and Reactive Oxygen Species (ROS) production, and suppression of pro-inflammatory cytokines (TNF-α, IL-6) [1].
  • Structural Elucidation: Used 1H NMR, 13C NMR, and ESI-MS [1] [2].
General Phytochemical Isolation and Antioxidant Testing

A more traditional approach focuses on isolating compounds and screening their antioxidant potential [2].

  • Extraction: Dried, powdered leaves are macerated in a hydroalcoholic solvent (e.g., 80% methanol) [2].
  • Fractionation: The crude extract is fractionated using Column Chromatography (CC) with a stationary phase like silica gel. Elution is performed with solvents of increasing polarity (e.g., starting from hexane to chloroform to methanol) [2].
  • Monitoring: Fractions are pooled based on similar profiles analyzed by Thin Layer Chromatography (TLC) [2].
  • Antioxidant Assay: The total antioxidant capacity of isolated compounds can be evaluated using the phosphomolybdenum method, which measures the reduction of Mo(VI) to Mo(V), with results expressed as ascorbic acid equivalents [2].

Mechanism of Action for Isolated Compounds

The search results provide a detailed mechanism for the anti-inflammatory action of Diosmetin-7-O-β-D-glucuronide (DMG) isolated from C. halicacabum [1]. The following diagram illustrates this pathway.

LPS LPS (Stimulus) TLR4 TLR-4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB Transcription Gene Transcription NFkB->Transcription INOS iNOS Enzyme Transcription->INOS TNF TNF-α Cytokine Transcription->TNF IL6 IL-6 Cytokine Transcription->IL6 NO NO Production INOS->NO Inflammation Inflammatory Response TNF->Inflammation IL6->Inflammation NO->Inflammation ROS ROS Production ROS->Inflammation DMG Diosmetin-7-O-β-D-glucuronide (DMG) (Inhibitor) DMG->NFkB Inhibits DMG->ROS Inhibits

Gaps in Comparative Data and Research Directions

Based on the search results, a true head-to-head comparative phytochemical analysis of multiple Cardiospermum species is not available. The existing data presents profiles of individual species from different studies, making direct comparison difficult.

For a rigorous comparative study, the following approaches are recommended:

  • Parallel Extraction and Analysis: Process multiple species simultaneously using standardized methods (same plant part, solvent, extraction technique) [1] [2].
  • Quantitative Profiling: Use techniques like LC-MS/MS to quantify key markers (e.g., this compound, apigenin and diosmetin glucuronides) across all species [1].
  • Standardized Bioassays: Test standardized extracts from all species in the same set of biological assays (e.g., anti-inflammatory, antioxidant, antimicrobial) to generate comparable bioactivity data [3] [1].

References

cardiospermin bioactivity comparison other flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Cardiospermum halicacabum: A Phytochemical Overview

While the specific compound "cardiospermin" is not detailed in the search results, the plant Cardiospermum halicacabum L. (balloon vine) is recognized as a source of various bioactive compounds [1]. Its pharmacological activities are attributed to its rich phytochemical profile.

  • Primary Phytoconstituents: The plant contains apigenin, luteolin, chlorogenic acid, and other flavonoids and phenolic compounds [1].
  • Reported Bioactivities: Extracts from C. halicacabum have demonstrated a range of pharmacological effects in preclinical studies, including:
    • Anti-inflammatory
    • Anti-arthritic
    • Antioxidant
    • Anti-cancer
    • Antimicrobial
    • Anti-diabetic
    • Neuroprotective effects [1]

Comparative Bioactivity of Common Flavonoids

For researchers, the bioactivity of a compound is closely linked to its structural substitution patterns [2]. The table below compares some well-known flavonoids, for which extensive data is available, based on the search results.

Flavonoid Primary Natural Sources Key Documented Bioactivities (from search results) Research Highlights / Proposed Mechanisms
Quercetin Onions, apples, berries, Ginkgo biloba [3] Anti-inflammatory, Antioxidant, Antimicrobial, Anti-acne, Cardioprotective, Anti-diabetic [4] [3] Modulates inflammatory cytokines, oxidative stress; inhibits C. acnes; regulates sebaceous gland activity [3].
Kaempferol Broccoli, kale, spinach, apples [4] Antioxidant, Cardioprotective, Antihypertensive [4] Works with quercetin in plant defense; contributes to antioxidant capacity in human diet [4].

| Citrus Flavonoids (e.g., Hesperidin, Naringin) | Oranges, Grapefruits, Lemons [5] | Antioxidant, Anti-inflammatory, Lipid-lowering, Hypoglycemic [5] | Shows promise in improving metabolic syndromes (diabetes, NAFLD); used in novel food packaging for antioxidant properties [5]. | | C. halicacabum Extracts | Whole plant (leaves, stems, seeds) [1] | Anti-inflammatory, Anti-arthritic, Antioxidant [1] | Traditional use for rheumatism and joint inflammation supported by in vitro and in vivo studies; effect linked to overall phytocomplex [1]. |

Experimental Protocols for Key Bioactivities

For researchers aiming to validate or compare flavonoid bioactivities, here are standard experimental methodologies cited in the literature.

In Vitro Antioxidant Capacity Assay [6]

This protocol is used to measure the free radical scavenging ability of compounds, a key indicator of potential to mitigate oxidative stress.

  • Key Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl) kit, FRAP (Ferric Reducing Antioxidant Power) kit, hydroxyl radical kit.
  • Procedure:
    • Sample Preparation: Prepare extracts or compound solutions in appropriate solvents.
    • Reaction Incubation: Mix the sample with the DPPH radical solution and incubate in the dark at room temperature for a specified duration (typically 30 minutes).
    • Absorbance Measurement: Measure the absorbance of the mixture at 517 nm using a spectrophotometer. The decrease in absorbance correlates with the free radical scavenging activity.
    • Calculation: Calculate the radical scavenging rate using the formula: (A_control - A_sample) / A_control × 100%.
  • Correlation Analysis: Studies often correlate antioxidant power with Total Phenol Content (TPS) and Total Flavonoid (TF) assays, which show significant positive correlations with DPPH and FRAP results [6].
Assessing Anti-Inflammatory Activity via Cell Signaling [7] [3] [8]

Flavonoids like quercetin exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates a generalized experimental workflow for investigating these mechanisms.

G Start Start: Inflammatory Stimulus (e.g., LPS, Cytokines) CellModel Cell Culture Model (e.g., Macrophages, Keratinocytes) Start->CellModel Treatment Treatment with Flavonoid CellModel->Treatment Analysis1 Molecular Analysis Treatment->Analysis1 Analysis2 Cytokine Analysis Treatment->Analysis2 End Mechanistic Insight Analysis1->End Analysis2->End

Supporting Experimental Details:

  • Molecular Targets: Key pathways to investigate include the MAPK pathway (e.g., p38, JNK), NF-κB signaling, and the NLRP3 inflammasome [9] [3] [8]. Techniques like western blotting and EMSA are used.
  • Cytokine Measurement: The production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) is typically measured using ELISA or multiplex immunoassays [3].
  • Specific Example - Quercetin for Acne: Research on quercetin's effect on acne involves treating human sebocytes or keratinocytes, often with C. acnes as the inflammatory stimulus, followed by analysis of IL-6, IL-8, and other inflammatory mediators [3].

Research Implications and Future Directions

The absence of specific data on "this compound" highlights a gap in the current literature. For research professionals, this presents a clear opportunity:

  • Isolation and Characterization: The primary step would be to isolate the specific "this compound" compound from C. halicacabum and fully characterize its structure.
  • Head-to-Head Comparison: Its bioactivity should then be directly compared against reference flavonoids like quercetin and kaempferol using standardized assays (e.g., the antioxidant and anti-inflammatory protocols outlined above) to establish a definitive comparative profile.
  • Mechanistic Studies: Deep diving into its molecular targets, similar to the pathways studied for quercetin and citrus flavonoids, would be crucial for understanding its unique value.

References

cardiospermin in vitro in vivo correlation studies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding IVIVC and Its Relevance

An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between a biological property (e.g., plasma drug concentration) and a physicochemical property (e.g., drug dissolution rate) of a dosage form [1] [2]. The primary goals of developing an IVIVC are to:

  • Serve as a surrogate for in vivo bioavailability studies and support biowaivers.
  • Aid in setting meaningful in vitro dissolution specifications for quality control.
  • Reduce the number of human studies required during formulation development [1] [2].

For a natural product like cardiospermin, establishing an IVIVC would be a crucial step in translating its observed biological effects in the laboratory (e.g., on specific signaling pathways) into a predictable and reliable clinical performance.

A Framework for IVIVC Development

The U.S. Food and Drug Administration (FDA) guidance outlines a systematic, multi-level approach for developing IVIVCs [1] [2]. The table below summarizes the five correlation levels.

Correlation Level Description Relationship Regulatory Utility
Level A Point-to-point relationship between in vitro dissolution and in vivo input rate [1] [2]. Highest level; can be used as a surrogate for in vivo performance [1] [2].
Level B Comparison of mean in vitro dissolution time to mean in vivo dissolution time or mean residence time [1]. Utilizes all data but is not a point-to-point correlation; limited regulatory utility [1].
Level C (Single-Point) Relationship between one dissolution time point (e.g., t~50%~) and one pharmacokinetic parameter (e.g., AUC, C~max~) [1] [2]. Weakest level; useful for formulation screening but not for waiving bioequivalence studies [1].
Level C (Multiple) Relationship between one or several PK parameters and the amount dissolved at several time points [1] [2]. More predictive than single-point; may support a biowaiver [1].
Level D A qualitative, rank-order analysis [1]. Not a formal correlation; serves only as an aid in early development [1].

The following diagram outlines the workflow for systematically developing a Level A IVIVC, which is the most rigorous and valuable type.

Start Start IVIVC Development F1 Develop 3+ Formulations with Different Release Rates Start->F1 F2 Conduct In Vitro Dissolution Testing F1->F2 F3 Perform In Vivo Bioavailability Study F2->F3 F4 Calculate In Vivo Absorption/Input Profile (e.g., via Deconvolution) F3->F4 F5 Plot In Vivo Absorption vs. In Vitro Dissolution F4->F5 F6 Develop Predictive Mathematical Model F5->F6 F7 Internal & External Prediction Error Evaluation F6->F7 Success Validated Level A IVIVC F7->Success

Detailed Experimental Protocols
  • Formulation Development:

    • Objective: To create a set of trial formulations (typically 3 or more) with distinct drug release rates (e.g., slow, medium, fast) [1]. This is critical for establishing a meaningful correlation.
    • Application to this compound: This could involve developing different oral dosage forms (tablets, capsules) or modifying the release mechanism (immediate-release vs. extended-release) of the this compound formulation.
  • In Vitro Dissolution Testing:

    • Objective: To characterize the drug release profile of each formulation under controlled conditions.
    • Methodology: Use standard apparatus (USP I, II, III, IV) with physiologically relevant dissolution media (e.g., different pH levels) and agitation speeds. Samples are collected at multiple time points and analyzed using a validated HPLC or LC-MS/MS method to determine the percentage of this compound dissolved [1] [2].
  • In Vivo Bioavailability Study:

    • Objective: To obtain the plasma concentration-time profile for each formulation.
    • Methodology: A cross-over study design in healthy human volunteers or a relevant animal model. Blood samples are collected at pre-determined intervals over a sufficient period. Plasma is separated, and this compound concentration is quantified using a validated bioanalytical method (e.g., LC-MS/MS) to determine pharmacokinetic parameters like C~max~, T~max~, and AUC [1].
  • Data Processing and Model Development:

    • Objective: To establish the mathematical relationship between in vitro dissolution and in vivo absorption.
    • Deconvolution: The in vivo plasma concentration data is processed using model-dependent (e.g., Wagner-Nelson, Loo-Riegelman) or model-independent (numerical deconvolution) techniques to calculate the fraction of this compound absorbed over time [1] [2].
    • Correlation Plot: The fraction of this compound absorbed in vivo is plotted against the fraction dissolved in vitro at the same time points. A linear or non-linear regression model is then fitted to this data to create the predictive Level A correlation [1].

Special Considerations for Natural Products like this compound

Establishing an IVIVC for a natural compound can be more complex than for a synthetic drug due to several factors:

  • Complex Composition: Natural extracts often contain multiple active constituents, which may have synergistic effects. It is crucial to identify and monitor the key bioactive marker compound(s) [3].
  • Solubility and Permeability: The Biopharmaceutics Classification System (BCS) provides a framework for predicting IVIVC feasibility. This compound's BCS class (based on its solubility and intestinal permeability) will influence the expected success of developing a correlation [1].
  • Metabolism and Degradation: Pre-systemic metabolism in the gut or liver can significantly impact bioavailability. Investigating this compound's stability and metabolic profile is essential for a robust correlation [3].

Proposed Research Pathway for this compound

Given the lack of existing studies, I suggest the following research plan to initiate IVIVC work for this compound:

  • Analytical Method Development: First, develop and validate a specific and sensitive analytical method (e.g., LC-MS/MS) for quantifying this compound in both dissolution media and biological matrices (plasma).
  • BCS Classification: Determine the solubility and permeability of this compound to estimate its BCS class and the potential for a successful IVIVC [1].
  • Pilot Formulation & Study: Develop a few prototype formulations with varying release rates and conduct a pilot-scale in vitro dissolution and in vivo pharmacokinetic study to gather initial data for correlation attempts.

References

cardiospermin mechanism of action validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Validated Active Compounds & Mechanisms

Extensive research on Cardiospermum halicacabum has identified several key bioactive compounds. The table below summarizes the primary compounds and their validated mechanisms of action.

Compound Name Class Validated Mechanism of Action / Pharmacological Effect
Apigenin-7-O-β-D-glucuronide [1] [2] Flavonoid glucuronide Antioxidant; contributes to radical scavenging activity; anti-inflammatory via inhibition of LPS-induced COX-2, TNF-α, and iNOS expression, mediated by NF-κB regulation [1].
Kaempferol-3-O-α-L-rhamnoside [2] Flavonol glycoside Shows strong antioxidant potential in assays [2].
Luteolin-7-O-glucuronide [1] Flavonoid glucuronide Identified as a reference compound with antioxidant and anti-inflammatory properties [1].
Cardiospermin [3] Cyanogenic glucoside Anxiolytic effect; isolated from ethanolic root extract [3].

Experimental Protocols for Key Studies

Here are the detailed methodologies from two critical studies that validate the mechanisms of action.

  • Anti-inflammatory Mechanism in RAW264.7 Cells [1]

    • Cell Line & Stimulation: Murine macrophage cell line RAW264.7 was stimulated with bacterial LPS (Lipopolysaccharide) to induce an inflammatory response.
    • Treatment: Cells were treated with the ethanolic extract of *C. halicacabum* (ECH).
    • Analysis: The expression levels of inflammatory markers (COX-2, TNF-α, and iNOS) were analyzed. The mechanism was investigated by examining the regulation of the NF-κB signaling pathway, a key regulator of inflammation.
    • Key Finding: ECH inhibited the LPS-induced expression of COX-2, TNF-α, and iNOS by modulating the NF-κB pathway.
  • Isolation of Antioxidant Flavonoids [2]

    • Extraction: Fresh leaves were extracted with a hydro-alcoholic solvent (80% methanol).
    • Isolation: The crude extract was fractionated using silica gel column chromatography, with elution using solvents of increasing polarity (hexane, chloroform, methanol).
    • Purification & Identification: Collected fractions were monitored by Thin Layer Chromatography (TLC). The active compounds were purified and their structures were elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.
    • Bioactivity Testing: The isolated compounds were evaluated for total antioxidant capacity using the phosphomolybdenum method and other assays.

Antioxidant Activity Data

The following table quantifies the antioxidant capacity of C. halicacabum extracts as reported in the literature, providing supporting experimental data for comparison.

Extract Type Assay Result / EC50 Citation
Ethanolic Extract (ECH) DPPH Radical Scavenging EC50 = 198.26 ± 4.62 μg/mL [1]
Aqueous Extract (ACH) DPPH Radical Scavenging EC50 = 357.18 ± 2.58 μg/mL [1]
Isolated Compounds (Kaempferol & Apigenin derivatives) Total Antioxidant Capacity Expressed as mM ascorbic acid equivalents [2]

Pathway Diagram: Anti-inflammatory Mechanism

The diagram below illustrates the validated anti-inflammatory mechanism of C. halicacabum extract in immune cells.

G LPS LPS (Inflammatory Trigger) NFkB NF-κB Pathway Activation LPS->NFkB TargetGenes Inflammatory Gene Expression NFkB->TargetGenes COX2 COX-2 Enzyme TargetGenes->COX2 TNFa TNF-α Cytokine TargetGenes->TNFa iNOS iNOS Enzyme TargetGenes->iNOS CH_Extract C. halicacabum Extract CH_Extract->NFkB Inhibits

Research Gaps and Future Directions

While the existing data is robust, several gaps remain for comprehensive validation:

  • Direct Target Identification: Research primarily shows pathway modulation; the direct protein targets of compounds like apigenin-7-O-β-D-glucuronide within the NF-κB pathway are not fully elucidated.
  • In Vivo Pharmacokinetics: There is a lack of detailed data on the absorption, distribution, metabolism, and excretion (ADME) of the isolated flavonoids in animal models or humans.
  • Clinical Evidence: Current validation is largely pre-clinical (in vitro and animal studies). Well-designed clinical trials are needed to confirm efficacy and safety in humans.

References

cardiospermin safety profile vs conventional drugs

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Mechanisms of Action

The table below summarizes the known mechanisms of action for Cardiospermum halicacabum and contrasts them with selected conventional drugs.

Therapeutic Area / Compound Primary Mechanism of Action Key Experimental Findings
Cardiospermum halicacabum (Balloon Vine)
• Antimicrobial activity Molecular interaction with fungal Hsp90 chaperone, inhibiting growth [1]. Dose-dependent fungistatic effect against Trychophyton rubrum [1].
• Anti-inflammatory & other traditional uses Not fully elucidated; used for rheumatism, nervous diseases, and as diuretic & anti-inflammatory [2]. Phytochemical screening confirmed flavonoids, glycosides, saponins, phenolic compounds [2].
Conventional Cardiovascular Drugs
Salvianolic acid B (from Salvia miltiorrhiza) Inhibits TGF-β/Smad pathway, stabilizes Smad7 protein, reducing collagen secretion and myocardial fibrosis [3]. Reduced expression of Col-I, Col-III, α-SMA; suppressed CFs migration and hydroxyproline secretion [3].

| • Pemafibrate & Telmisartan (Drug combination) | Pemafibrate: Lipid-lowering [4]. Telmisartan: Upregulates PCK1 protein, shifting metabolite flux from lipid to glucose synthesis [4]. | In animal models, combination reversed hepatic fat accumulation; half-doses in combo were as effective as full monotherapy doses [4]. | | Conventional Anti-rheumatic Drugs (DMARDs) | | | | • Methotrexate | Primarily anti-inflammatory; reduces cardiovascular risk in rheumatic patients [5]. | Associated with a 21% reduced risk of cardiovascular disease and an 18% reduced risk of myocardial infarction in RA and PsA patients [5]. | | • TNF inhibitors | Suppresses tumor necrosis factor, reducing systemic inflammation [5]. | Associated with a 30% lower risk of cardiovascular events in ankylosing spondylitis patients [5]. | | • JAK inhibitors | Modulates intracellular inflammatory signaling [5]. | Associated with increased risk of dyslipidemia and thromboembolic events; requires careful cardiovascular risk assessment [5]. |

Safety and Interaction Profiles

This table compares the known safety and drug interaction profiles of the analyzed substances.

Compound / Extract Safety Profile & Potential Risks Drug Interaction Potential
Cardiospermum halicacabum Limited safety data from modern toxicological studies. One pharmacognostic study confirms its use in traditional medicine without reported acute toxicity, but comprehensive safety profile is not established [2]. Not reported in the available literature. The presence of multiple bioactive compounds suggests a potential for interactions that has not been experimentally evaluated.
Salvianolic acid B Shows dose- and time-dependent inhibitory effects on hepatocyte activity in vitro [3]. High interaction potential. Induces CYP3A4 and CYP2C9, accelerating metabolism of drugs like losartan (reducing its C~max~, t~1/2~, and AUC) and atorvastatin (reducing bioavailability) [3].
Pemafibrate & Telmisartan The combination showed promising results in animal models. As repurposed drugs with known profiles, their safety in humans for approved uses is established, though not yet for the new MASLD indication [4]. Not specifically reported for the combination in the context of this study.
Methotrexate Well-known safety profile; requires monitoring for hepatotoxicity, myelosuppression, and pulmonary toxicity [5]. Known interactions exist, but the drug is noted for its cardioprotective effects despite them [5].
JAK Inhibitors FDA-approved with black box warnings for serious infections, malignancy, thrombosis, and increased major adverse cardiovascular events [5]. Associated with dyslipidemia (increased total cholesterol, LDL-C) [5].

Experimental Protocols from Cited Research

For researchers looking to replicate or build upon these findings, here are the key methodologies from the cited studies.

  • 1. Antimicrobial Testing for C. halicacabum [1]: The plant extract was tested in vitro against the fungus Trychophyton rubrum. A dose-dependent fungistatic effect was observed, and the mechanism was identified as a molecular interaction with the fungal Hsp90 chaperone protein.
  • 2. Anti-fibrotic Mechanism of Salvianolic Acid B [3]: Using in vivo and in vitro models of diabetic cardiomyopathy, studies showed that Salvianolic acid B attenuates the ubiquitination of Smad7, stabilizing it. This inhibits the TGF-β1/Smad2/3 signaling cascade. Key metrics included downregulation of collagen I/III and α-SMA via Western blot, reduced fibroblast migration measured by scratch assay, and decreased hydroxyproline secretion.
  • 3. Drug Combination Study (Pemafibrate & Telmisartan) [4]: The study employed rat and zebrafish larval models of Metabolic dysfunction-associated steatotic liver disease (MASLD). Animals were fed a high-fat, high-fructose diet and treated with the drugs individually or in combination. Efficacy was assessed by measuring the reversal of fat accumulation in the liver. A key finding was that a half-dose combination was as effective as a full dose of either drug alone.
  • 4. Clinical Cardiovascular Risk Assessment for DMARDs [5]: This involved large-scale cohort studies and systematic reviews analyzing real-world data and clinical trials. The primary outcome was Major Adverse Cardiovascular Events (MACE). Researchers compared incidence rates in patients treated with different DMARD classes (e.g., TNF inhibitors, JAK inhibitors, IL-6 inhibitors) against those on conventional therapies.

Signaling Pathway: Cardiotrophin-1

While not directly linked to Cardiospermum halicacabum, research into cardiovascular drug development often involves specific signaling pathways. The diagram below illustrates the Cardiotrophin-1 (CT-1) pathway, a member of the IL-6 family with cardioprotective effects [6].

CT1_Pathway Cardiotrophin-1 (CT-1) Signaling Pathway CT1 CT1 Receptor_Complex Receptor Complex (CT-1Rα, LIF R, gp130) CT1->Receptor_Complex JAKs JAK1 / JAK2 / Tyk2 Receptor_Complex->JAKs STATs STAT1 / STAT3 JAKs->STATs PI3K PI3K JAKs->PI3K SHP2 SHP2 JAKs->SHP2 STAT Dimer STAT Dimer STATs->STAT Dimer Ras Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Gene Transcription\n(Cell Proliferation) Gene Transcription (Cell Proliferation) ERK1_2->Gene Transcription\n(Cell Proliferation) PIP2 PIP2 PI3K->PIP2 Akt Akt/PKB mTORC1 mTORC1 Akt->mTORC1 Cell Survival Cell Survival Akt->Cell Survival ProteinSynthesis Protein Synthesis & Cell Survival mTORC1->ProteinSynthesis STAT Dimer->Gene Transcription\n(Cell Proliferation) Grb2 Grb2 SHP2->Grb2 SOS SOS Grb2->SOS SOS->Ras PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PDK1->Akt

Research Implications & Data Gaps

The comparison highlights critical areas for future research:

  • For *Cardiospermum halicacabum: The most significant gap is the lack of a defined active compound ("cardiospermin"). Future work should focus on isolating specific molecules, elucidating their mechanisms of action (especially for cardiovascular indications suggested by its traditional name), and conducting rigorous preclinical toxicology and drug interaction studies.
  • For Conventional and TCM-derived Drugs: The data shows that even well-studied compounds like Salvianolic acid B can have complex safety profiles, including hepatotoxicity and significant drug interactions. This underscores the necessity for thorough safety screening even for natural products. The strategy of using low-dose drug combinations [4] presents a promising approach to enhance efficacy while mitigating toxicity.

References

cardiospermin synergistic effects combination therapies

Author: Smolecule Technical Support Team. Date: February 2026

Frameworks for Studying Drug Synergy

The tables below summarize core concepts and experimental approaches used in synergy research.

Table 1: Key Concepts in Drug Synergy Research

Concept Description Relevance to Research
Synergy Definition The combined effect of drugs is greater than the sum of their individual effects [1]. The foundational principle that guides the experimental design and data analysis.
Therapeutic Selectivity A synergistic combination can be more specific to diseased cells, sparing healthy tissues and reducing side effects [2]. A key therapeutic goal for any new combination therapy.
Network Pharmacology Views diseases as perturbations in biological networks. Synergistic drugs often target different nodes within the same disease-associated network [1]. Provides a systems-level theory for why certain combinations work.
Quantification Methods Statistical models like Bliss Independence, Loewe Additivity, and Highest Single Agent (HSA) are used to quantify the degree of synergy from dose-response data [1] [2] [3]. Essential for empirically proving that an effect is truly synergistic.

Table 2: Experimental and Computational Methods

Method Type Approach Key Features
Phenotypic Screening High-throughput testing of drug combinations on cell models, measuring a phenotype like cell death [2]. Broad, unbiased discovery of potential synergistic pairs.
Pathway Dynamic Simulation Uses computational models (e.g., Ordinary Differential Equations) to simulate drug effects on specific signaling pathways and predict outcomes [1]. Provides mechanistic insight and can predict synergy before lab experiments.
Network-Based Prediction Uses protein-protein interaction (PPI) networks; synergy is predicted if drug targets are topologically close in a disease-specific network [1]. Leverages existing biological data to prioritize combinations for testing.
Advanced AI Models Methods like MGAE-DC use graph-based deep learning to integrate drug chemical structures and cell-line data for synergy prediction [3]. State-of-the-art approach that captures complex, context-specific patterns.

Conceptual Workflow for Combination Therapy Research

The following diagram illustrates a general workflow that integrates these different methods to discover and develop synergistic combination therapies.

synergy_workflow cluster_comp Computational Phase cluster_exp Experimental Phase start Hypothesis & Target Identification comp_pred Computational Prediction start->comp_pred exp_test Experimental Validation comp_pred->exp_test Prioritized Combinations net_analysis Network Analysis (PPI, Targets) comp_pred->net_analysis pathway_sim Pathway Simulation (Dynamic Modeling) comp_pred->pathway_sim ai_model AI Prediction (e.g., MGAE-DC) comp_pred->ai_model mech_insight Mechanism of Action Study exp_test->mech_insight Synergy Confirmed pheno_screen Phenotypic Screening (e.g., Cell Viability) exp_test->pheno_screen dose_response Dose-Response Matrix & Synergy Quantification exp_test->dose_response selectivity Selectivity Assessment (Therapeutic Window) exp_test->selectivity clinical Therapeutic Application mech_insight->clinical Validated Therapy

How to Proceed with Your Research on Cardiospermin

Given the lack of direct data, here are some suggestions for how you can move forward:

  • Refine Your Search: Try searching for this compound in specialized scientific databases like PubMed, Scopus, or Web of Science, focusing on its biological activities, molecular targets, or mechanisms of action. Knowing its targets is the first step to rational combination design.
  • Explore Analogous Compounds: Consider looking into research on other natural products with similar purported effects (e.g., anti-inflammatory, antioxidant) to gather insights into potential synergistic partners and mechanisms. The review on curcumin's action in signaling pathways is an example of the depth of mechanistic study required [4].
  • Apply the Framework: Use the methodologies and the workflow diagrammed above as a guide to design your own experimental plan for evaluating this compound in combination with other drugs.

References

cardiospermin clinical efficacy validation human studies

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Research on Cardiospermum halicacabum

While direct human clinical data is unavailable, experimental studies on plant extracts provide insight into the potential therapeutic properties. The table below summarizes key findings from preclinical animal and cellular studies.

Study Focus Experimental Model Key Findings Suggested Mechanisms
Anti-inflammatory Activity [1] Carrageenan-induced paw edema in mice Significant reduction of paw edema. Suppression of COX-2 expression; decreased levels of inflammatory markers like TNF-α and nitric oxide (NO).
Antioxidant Activity [1] Chemical assays (DPPH, ABTS) Demonstrated radical scavenging activity. Presence of phenolic compounds like apigenin, apigenin-7-glucoside, and luteolin-7-glucoside.
Anticancer Properties (Related Plant) [2] U-87 MG glioblastoma cells Cytotoxic effects on cancer cell viability. Not fully elucidated for C. halicacabum; study on Solanum mauritianum suggests alkaloids and terpenoids may play a role.

Experimental Protocols from Preclinical Studies

For researchers, the methodologies from these preclinical studies can serve as a foundational reference for future investigative work.

  • Anti-inflammatory Testing (In Vivo): The classic carrageenan-induced paw edema model in mice or rats is used. The test extract is administered orally or via injection before or after inducing inflammation with carrageenan. Paw volume is measured plethysmographically at regular intervals over several hours to assess the reduction in edema. The anti-inflammatory effect of the test compound is often compared to standard drugs like indomethacin [1].
  • Antioxidant Activity Assays (In Vitro):
    • DPPH Scavenging Assay: The extract is mixed with a methanol solution of DPPH, a stable free radical. The mixture is incubated in the dark, and the decrease in absorbance is measured spectrophotometrically. The reduction in absorbance indicates the free radical scavenging capacity of the extract, expressed as an EC50 value (concentration required to achieve 50% scavenging) [1].
    • ABTS Scavenging Assay: The ABTS radical cation is generated chemically. The extract is added to this blue-green ABTS•+ solution, and the decolorization is measured spectrophotometrically. The activity is expressed as Trolox equivalent antioxidant capacity (TEAC) [1].

Proposed Signaling Pathways

The following diagram illustrates the potential anti-inflammatory and antioxidant mechanisms of Cardiospermum halicacabum extracts based on preclinical studies, which could be targeted for future drug development.

G cluster_anti_inflammatory Anti-inflammatory Mechanism cluster_antioxidant Antioxidant Mechanism InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) NFkBPathway NF-κB Pathway Activation InflammatoryStimulus->NFkBPathway COX2 COX-2 Expression ↑ NFkBPathway->COX2 TNFa TNF-α Production ↑ NFkBPathway->TNFa iNOS iNOS Expression ↑ NFkBPathway->iNOS Inflammation Inflammation & Tissue Edema COX2->Inflammation TNFa->Inflammation NO Nitric Oxide (NO) ↑ iNOS->NO NO->Inflammation OxidativeStress Oxidative Stress FreeRadicals Free Radicals (DPPH, ABTS) OxidativeStress->FreeRadicals CellularDamage Cellular Damage FreeRadicals->CellularDamage PhenolicCompounds Phenolic Compounds (e.g., Apigenin) PhenolicCompounds->FreeRadicals Neutralizes CHExtract C. halicacabum Extract CHExtract->NFkBPathway Inhibits CHExtract->PhenolicCompounds Provides

Research Recommendations

To bridge the current gap between preclinical findings and clinical application, here are targeted suggestions for future research:

  • Compound Isolation and Standardization: The first step is to isolate the specific compound cardiospermin and develop standardized extracts with consistent potency. Much of the existing research uses crude or semi-purified extracts, making it difficult to attribute effects to a single molecule [1].
  • Mechanism of Action Studies: Further in-depth research is needed to fully elucidate the molecular targets. This includes understanding how its components interact with key signaling pathways like NF-κB and the specific enzymes involved in oxidative stress [1].
  • Animal Model Efficacy and Toxicology: Comprehensive studies in relevant animal models of human diseases (e.g., rheumatoid arthritis, inflammatory bowel disease) are crucial. These must be coupled with rigorous toxicological and pharmacokinetic studies to establish safety profiles and dosing parameters.
  • Clinical Trial Planning: Based on positive preclinical safety and efficacy data, phased clinical trials can be designed. This would start with Phase I trials in healthy volunteers to assess safety, progressing to Phase II and III trials in patient populations to confirm therapeutic efficacy.

References

×

XLogP3

-2

Wikipedia

Cardiospermin

Dates

Last modified: 02-18-2024

Explore Compound Types